molecular formula C10H14N2O3 B3246690 Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate CAS No. 1796976-92-5

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

カタログ番号: B3246690
CAS番号: 1796976-92-5
分子量: 210.23
InChIキー: PMEXFDDEQWNOKV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride (CAS 1892520-44-3) is a high-purity, heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery research . This compound features a hybrid architecture that combines a 1,2-oxazole (isoxazole) ring, a privileged scaffold in neuroactive compounds, with a piperidine moiety, a common feature in pharmacologically active molecules . With a molecular formula of C10H15ClN2O3 and a molecular weight of 246.69 g/mol, it is supplied as its stable hydrochloride salt to enhance shelf-life and handling . The primary research application of this compound is as a key synthetic intermediate for the development of novel heterocyclic amino acid-like building blocks, which are increasingly valuable for constructing DNA-encoded chemical libraries and exploring new chemical space in the search for protein ligands . The 1,2-oxazole core is a known bioisostere, and its derivatives have been investigated as agonists for glutamate receptors (e.g., AMPA receptors) in the central nervous system, mimicking the effects of classical neurotransmitters . Furthermore, the piperidin-4-yl subunit provides a versatile handle for further structural diversification, allowing researchers to create diverse arrays of analogues for structure-activity relationship (SAR) studies . This chemical is characterized by spectroscopic data (1H, 13C, 15N NMR, HRMS) and is offered with a typical purity of 95% or higher . It is critical to handle this material in accordance with laboratory safety protocols, as it carries hazard warnings H303, H313, and H333

特性

IUPAC Name

methyl 3-piperidin-4-yl-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-10(13)9-6-8(12-15-9)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEXFDDEQWNOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physicochemical properties of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utilities of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate

Executive Summary

Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate (commonly supplied as its hydrochloride salt, CAS: 1892520-44-3) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery[1]. Featuring a rigid 1,2-oxazole (isoxazole) core coupled with a basic piperidine ring, this scaffold provides an ideal vector for exploring chemical space during hit-to-lead optimization. This whitepaper details its physicochemical properties, mechanistic reactivity, and validated experimental protocols for its integration into complex pharmacophores.

Structural & Physicochemical Profiling

Understanding the physicochemical properties of this building block is crucial for predicting its behavior in both synthetic reactions and biological assays. The molecule presents two distinct reactive domains: the secondary amine of the piperidine ring (a nucleophilic and basic center) and the methyl ester at the C5 position of the isoxazole (an electrophilic site suitable for amidation or hydrolysis).

Table 1: Physicochemical Properties of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate

PropertyValueImplications for Drug Design
CAS Number 1892520-44-3 (HCl Salt)[2]Standardized identifier for commercial procurement and regulatory tracking.
Molecular Formula C10H15ClN2O3 (HCl Salt)Defines the stoichiometric mass for reaction planning.
Molecular Weight 246.69 g/mol (HCl) / 210.23 g/mol (Free Base)[2]Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
Predicted pKa (Amine) ~10.2Protonated at physiological pH; requires neutralization during nucleophilic coupling.
Topological Polar Surface Area ~64.3 ŲExcellent membrane permeability profile; balanced polarity from the isoxazole and ester.
H-Bond Donors / Acceptors 1 / 4Favorable for forming specific directional interactions within target protein binding pockets.

Mechanistic Insights into Reactivity

The strategic value of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate lies in its orthogonal reactivity.

  • The Piperidine Nitrogen: As a secondary amine, it is highly nucleophilic. However, because it is typically supplied as the hydrochloride salt to enhance stability and shelf-life[1], it must be liberated to its free base form in situ using a non-nucleophilic base (e.g., DIPEA) prior to N-alkylation or acylation.

  • The Isoxazole-5-Carboxylate: The methyl ester is primed for nucleophilic acyl substitution. The electron-withdrawing nature of the isoxazole ring increases the electrophilicity of the carbonyl carbon. Care must be taken to avoid harsh basic conditions (like strong aqueous NaOH at elevated temperatures), which can cause premature ester hydrolysis or, in extreme cases, ring-opening of the isoxazole core[3].

G Start Methyl 3-(piperidin-4-yl) -1,2-oxazole-5-carboxylate Path1 N-Derivatization (Piperidine NH) Start->Path1 Path2 Ester Hydrolysis (C5-Carboxylate) Start->Path2 Cond1 Mild Base (DIPEA) Electrophile (R-X) Path1->Cond1 Cond2 Aqueous LiOH THF/H2O (1:1) Path2->Cond2 Prod1 N-Substituted Intermediate Cond1->Prod1 Prod2 Isoxazole-5- Carboxylic Acid Cond2->Prod2

Synthetic derivatization pathways for the piperidine and ester moieties.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems, incorporating in-process controls to verify reaction progress.

Protocol A: Selective N-Acylation of the Piperidine Ring Objective: To functionalize the piperidine nitrogen while preserving the C5-methyl ester. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a nucleophile, thereby protecting the sensitive methyl ester from cleavage. Dichloromethane (DCM) is used as an aprotic solvent to ensure the solubility of the acyl chloride and the organic base.

Step-by-Step Methodology:

  • Preparation: Suspend Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL) under an inert nitrogen atmosphere.

  • Neutralization: Add DIPEA (2.5 eq, 2.5 mmol) dropwise at 0 °C. Validation: The suspension will transition to a clear solution as the hydrochloride salt is neutralized to the soluble free base.

  • Electrophile Addition: Slowly add the desired acyl chloride (1.1 eq, 1.1 mmol) dissolved in DCM (2 mL) over 10 minutes to prevent exothermic degradation.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 hours. Validation: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (ninhydrin active, low Rf) should disappear, replaced by a higher Rf product spot (UV active).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Analytical Confirmation: Confirm the integrity of the methyl ester via LC-MS (expected [M+H]+ corresponding to the N-acyl product) and 1H NMR (presence of the singlet at ~3.9 ppm for the -OCH3 group).

Protocol B: Mild Saponification of the C5-Ester Objective: To convert the methyl ester to a carboxylic acid for subsequent amide coupling. Causality & Design: Lithium Hydroxide (LiOH) is chosen over sodium or potassium hydroxide. The lithium cation coordinates effectively with the isoxazole oxygen, directing the hydroxide nucleophile specifically to the ester carbonyl. This minimizes the risk of base-catalyzed ring-opening of the isoxazole. A THF/Water co-solvent system ensures both the organic substrate and the inorganic base remain in solution.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected intermediate (1.0 eq, 1.0 mmol) in a 1:1 mixture of THF and distilled water (10 mL).

  • Hydrolysis: Add LiOH monohydrate (2.0 eq, 2.0 mmol) in one portion at room temperature.

  • Reaction Monitoring: Stir vigorously for 3-4 hours. Validation: Monitor by LC-MS. The mass of the starting material should shift by -14 Da (loss of a methyl group, gain of a proton).

  • Workup: Evaporate the THF under reduced pressure. Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 3-4 using 1M HCl. Validation: The product should precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure isoxazole-5-carboxylic acid derivative.

Pharmacophore Integration & Application Context

In medicinal chemistry, the 3-(piperidin-4-yl)-1,2-oxazole motif serves as a rigidified, metabolically stable linker. The isoxazole ring acts as a bioisostere for amide bonds or phenyl rings, offering improved aqueous solubility and distinct hydrogen-bonding vectors. The piperidine ring provides a basic center that frequently engages in critical salt-bridge interactions with acidic residues (e.g., Asp or Glu) within target protein binding pockets, such as those found in G-protein coupled receptors (GPCRs) or kinase hinge regions.

G Core Isoxazole Core (Hydrogen Bond Acceptor) Target Receptor Binding Pocket Core->Target Dipole Interactions Piperidine Piperidine Ring (Basic Center / Solubilizer) Piperidine->Target Ionic/Salt Bridge Ester Methyl Ester (Prodrug / Coupling Site) Ester->Target Covalent/H-Bonding

Pharmacophoric contributions of the molecule's structural domains.

References

  • BLD Pharm. "Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride - BLDpharm".
  • Bidepharm. "CAS:1892520-44-3, Methyl 3-(piperidin-4-yl)-1,2-oxazole ... - 毕得医药".
  • Sigma-Aldrich. "Methyl 3-hydroxy-5-isoxazolecarboxylate 98 10068-07-2 - Sigma-Aldrich".
  • PubChem. "Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate - PubChem".

Sources

structural analysis of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate scaffold represents a significant structural motif in modern medicinal chemistry. Its constituent parts—a conformationally mobile piperidine ring, a planar aromatic 1,2-oxazole (isoxazole) core, and a methyl carboxylate group—present both opportunities and challenges for drug design and structural elucidation. This guide provides an in-depth exploration of the multi-technique approach required for the unambiguous structural and conformational analysis of this class of compounds. By integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, we present not just the protocols, but the causal logic behind their application. This document serves as a comprehensive resource for scientists engaged in the synthesis, characterization, and optimization of these and related heterocyclic compounds.

Introduction: The Architectural Significance of the Scaffold

The convergence of the piperidine and 1,2-oxazole heterocycles in a single molecular framework is of high interest in drug discovery. The piperidine moiety is a ubiquitous feature in central nervous system (CNS) active agents and other pharmaceuticals, prized for its ability to confer aqueous solubility and engage in critical hydrogen bonding interactions via its basic nitrogen atom.[1][2] The 1,2-oxazole ring, a stable five-membered aromatic heterocycle, acts as a versatile linker and a bioisostere for other functional groups, influencing the electronic properties and metabolic stability of the molecule.[3][4]

The precise three-dimensional arrangement of these components is paramount to their biological function. Therefore, a rigorous and systematic approach to structural analysis is not merely a confirmatory step but a foundational element of the drug development process. This guide details the workflow for achieving a definitive structural assignment.

Overview of a Plausible Synthetic Route

A robust structural analysis begins with an understanding of the synthetic pathway, which can inform potential side products, impurities, and, most critically, regioisomers. A common and effective strategy for constructing the target scaffold involves the cycloaddition of hydroxylamine onto a β-enamino ketoester precursor.[5]

The logical workflow for this synthesis is outlined below. The choice of this route is strategic; it builds the core scaffold by forming the oxazole ring around a pre-existing piperidine-derived fragment, offering good control over the final product.

G A N-Boc-Piperidine-4-carboxylic Acid B β-Ketoester Formation A->B  Meldrum's Acid, EDC, DMAP; then Methanolysis C β-Enamino Ketoester Synthesis (DMFDMA Condensation) B->C  [Ref. 23] D Cyclization with Hydroxylamine (Oxazole Ring Formation) C->D  NH2OH·HCl E Final Product: Methyl 5-(N-Boc-piperidin-4-yl) -1,2-oxazole-4-carboxylate D->E F Boc Deprotection (e.g., HCl) [Final Target Compound] E->F

Caption: Plausible synthetic workflow for the target compound class.

Core Analytical Techniques: An Integrated Approach

No single technique can provide a complete structural picture. True confidence in a structure is achieved by synthesizing data from multiple orthogonal methods. The following sections detail the role and rationale of each core analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint in Solution

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms in solution.

Rationale for Use: NMR is the primary tool used to establish the covalent framework of the molecule. For this specific scaffold, it is indispensable for confirming the correct linkage between the piperidine and oxazole rings and for determining the conformational preference of the piperidine ring.

Step-by-Step Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to identify include the oxazole proton, the methyl ester singlet, and the complex multiplets of the piperidine ring.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a count of unique carbon atoms and their chemical environments (e.g., C=O, aromatic C, aliphatic C).

  • 2D NMR Acquisition: Perform a suite of 2D experiments, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks, primarily within the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the piperidine and oxazole fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which helps confirm the chair conformation of the piperidine ring and the relative orientation of its substituents.[6]

Data Interpretation and Key Structural Insights:

Technique Observed Feature Structural Interpretation & Causality
¹H NMR Singlet ~8.5 ppmCharacteristic chemical shift for the C4-H of the 1,2-oxazole ring.[5]
Singlet ~3.9 ppmMethyl protons of the ester group (-COOCH₃).
Complex multiplets ~1.8-3.5 ppmProtons of the piperidine ring. The broadness and complexity arise from axial/equatorial environments and potential ring flipping.[2]
¹³C NMR Signal ~180 ppmC5 carbon of the oxazole ring, deshielded by attachment to two oxygen atoms.[5]
Signal ~162 ppmCarbonyl carbon (C=O) of the methyl ester.
Signal ~150 ppmC3 carbon of the oxazole ring, attached to the piperidine.[5]
Signal ~108 ppmC4 carbon of the oxazole ring.[5]
Signals ~25-55 ppmCarbons of the piperidine ring.[7][8]
HMBC Correlation between piperidine H4 and oxazole C3Crucial Evidence: This long-range correlation unambiguously confirms that the piperidine ring is attached at the C3 position of the oxazole, ruling out other isomers.
NOESY Correlations between axial protons (e.g., H2ax-H4ax, H2ax-H6ax)Confirms the chair conformation of the piperidine ring, which is its most stable arrangement, minimizing steric and torsional strain.[6][9]
Mass Spectrometry (MS): Elemental Composition and Fragmentation

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as a powerful validation of the proposed structure.

Rationale for Use: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to calculate a unique and unambiguous molecular formula. Tandem MS (MS/MS) analysis reveals fragmentation patterns that act as a "fingerprint" corroborating the connectivity of the molecular scaffold.

Step-by-Step Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via an LC system or direct infusion.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate protonated molecular ions [M+H]⁺ with minimal fragmentation.

  • High-Resolution Mass Analysis: Measure the mass-to-charge ratio (m/z) of the molecular ion using a high-resolution analyzer (e.g., TOF or Orbitrap) to an accuracy of <5 ppm.

  • Fragmentation Analysis (MS/MS): Isolate the [M+H]⁺ ion, subject it to collision-induced dissociation (CID), and analyze the resulting fragment ions.

Expected Data and Interpretation:

  • Molecular Ion: The measured m/z of the [M+H]⁺ ion will be compared to the theoretical value for the proposed formula (e.g., C₁₁H₁₆N₂O₃). A mass error of <5 ppm provides high confidence in the elemental composition.

  • Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's structure. Common fragmentation pathways for oxazole derivatives involve cleavage of the ring.[10][11] The piperidine ring can also undergo characteristic ring-opening fragmentations. The loss of the methoxy group (-OCH₃) or the entire methyl carboxylate moiety from the molecular ion is also an expected fragmentation. A mass defect filtering approach can be useful for identifying metabolites with unpredictable structures, such as those arising from oxazole ring opening.[12]

Infrared (IR) Spectroscopy: Functional Group "Snapshot"

IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups within the molecule.

Rationale for Use: While not providing detailed connectivity information, IR spectroscopy is an excellent first-pass analytical technique to verify that the key chemical transformations in the synthesis have occurred, specifically the formation of the ester and the presence of the heterocyclic rings.

Step-by-Step Experimental Protocol:

  • Sample Preparation: The sample can be analyzed neat (as a thin film on a salt plate), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Scan the sample with infrared radiation, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption frequencies corresponding to specific bond vibrations.

Key Vibrational Frequencies:

Frequency (cm⁻¹) Vibration Type Functional Group Significance
~2950-2850C-H StretchPiperidine CH₂Confirms aliphatic components.
~1725-1740C=O StretchEster CarbonylCritical evidence for the presence of the methyl carboxylate group.[13][14]
~1620-1650C=N StretchOxazole RingConfirms the presence of the heterocyclic ring system.[14]
~1550-1580C=C StretchOxazole RingFurther evidence of the aromatic oxazole ring.
~1250-1050C-O StretchEster and Oxazole RingConfirms the presence of C-O single bonds.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the unequivocal gold standard for determining the three-dimensional structure of a molecule in the solid state.[15]

Rationale for Use: This technique provides the ultimate proof of structure, revealing precise bond lengths, bond angles, and the absolute conformation of the molecule. For drug development, this information is invaluable for understanding ligand-receptor interactions and for computational modeling studies.[16]

Step-by-Step Experimental Workflow:

  • Crystallization: Grow a high-quality single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[17]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is solved to locate the positions of the atoms, and the structural model is refined to best fit the experimental data.

Anticipated Structural Features:

  • Piperidine Conformation: The piperidine ring is expected to adopt a stable chair conformation with the bulky oxazole-carboxylate substituent in the equatorial position to minimize steric hindrance.[9][16]

  • Ring Planarity: The 1,2-oxazole ring will be essentially planar.

  • Bond Lengths & Angles: The analysis will provide precise measurements for all bonds, confirming standard values for sp², sp³, C-N, C-O, C=O, and C=N bonds.

Integrated Structural Elucidation Workflow

The power of this multi-technique approach lies in its synergistic and self-validating nature. Data from one experiment corroborates or refines the hypothesis drawn from another, leading to an unshakeable final structure.

G cluster_initial Initial Analysis cluster_detailed Detailed Structural Elucidation cluster_confirmation Definitive Confirmation IR IR Spectroscopy HRMS HRMS IR->HRMS MS Low-Res MS MS->HRMS TLC TLC/LC-MS TLC->HRMS NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Signals HRMS->NMR_1D Confirms Formula HYPOTHESIS Proposed Structure (Connectivity & Formula) HRMS->HYPOTHESIS NMR_2D->HYPOTHESIS XRAY X-ray Crystallography CONFIRMED Confirmed 3D Structure XRAY->CONFIRMED START Purified Compound START->IR START->MS START->TLC HYPOTHESIS->XRAY Grow Crystals HYPOTHESIS->CONFIRMED If crystal fails, structure is highly probable

Caption: Integrated workflow for definitive structural analysis.

Conclusion

The structural analysis of methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate derivatives requires a disciplined, multi-faceted analytical strategy. While techniques like IR and basic MS provide rapid initial checks, they are insufficient for unambiguous characterization. A comprehensive suite of 1D and 2D NMR experiments is essential to establish the covalent framework and solution-state conformation. High-resolution mass spectrometry provides definitive confirmation of the elemental composition. Ultimately, single-crystal X-ray crystallography offers the final, incontrovertible proof of the three-dimensional structure. Adherence to this integrated workflow ensures the highest level of scientific integrity and provides the solid structural foundation necessary for advancing these promising molecules in drug discovery and development programs.

References

  • Benchchem. The Structure-Activity Relationship of 4-Methyl-2-(piperidin-2-yl)oxazole Derivatives: A Technical Guide for Drug Discovery Prof.
  • AIP Publishing. Synthesis, Structural Elucidation and Bioassay of Morpholine/Thiomorpholine and Piperidine Containing Oxazoles.
  • Indian Academy of Sciences. Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations.
  • ACS Publications. Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Mask.
  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.
  • PMC. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • PubMed. Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar.
  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
  • PubMed. FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid.
  • PMC. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.
  • Thieme Connect. Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.
  • ACS Omega. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • Benchchem. comparative analysis of spectroscopic data of benzoxazole derivatives.
  • Acta Scientiarum Naturalium Universitatis Pekinensis. The Study of the Mass Spectrum of 2-Ar-4-phenyl-oxazole derivates.
  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • The Journal of Organic Chemistry. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
  • PubMed. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates.
  • PMC. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
  • ResearchGate. Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach.
  • ResearchGate. Chemical structures of oxazole derivatives. The red-coloured segments...
  • Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • Benchchem. Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives.
  • Benchchem. The Core Structural Anatomy of Piperidine: A Technical Guide.
  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides.
  • ACS Publications. Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.
  • ResearchGate. Single crystal X-ray structure of compound 13.
  • Chemspace. 4-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carbonyl]piperidin-4-ol.
  • NextSDS. methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride.
  • Google Patents. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • ResearchGate. Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.
  • Benchchem. Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.
  • PubChem. Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate hydrochloride.

Sources

Unraveling the In Vitro Mechanism of Action: A Technical Guide to Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Course for Mechanistic Discovery

In the landscape of contemporary drug discovery, the elucidation of a compound's mechanism of action (MoA) is a critical milestone. It is the compass that guides a molecule from a mere chemical entity to a potential therapeutic agent. This technical guide is dedicated to Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate , a compound of interest whose specific biological functions remain to be fully characterized in the public domain. The following sections are designed to provide researchers, scientists, and drug development professionals with a comprehensive, scientifically-grounded roadmap for investigating its in vitro MoA.

Drawing upon the known pharmacological activities of structurally related oxazole and piperidine-containing compounds, this document will not present established facts about this specific molecule. Instead, it will propose a logical, evidence-based framework for its investigation. We will delve into hypothesized molecular targets, propose detailed experimental protocols to test these hypotheses, and provide the rationale behind these strategic choices, thereby empowering research teams to systematically uncover the biological secrets of this promising scaffold.

Molecular Scaffolding: Deconstructing Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

The structure of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate presents a compelling amalgamation of chemical motifs known to interact with various biological targets. A thorough understanding of these components is fundamental to postulating its MoA.

  • The 1,2-Oxazole Core: The oxazole ring is a five-membered heterocycle that is a common feature in many biologically active compounds.[1][2][3] Its unique electronic and structural properties allow it to participate in various non-covalent interactions with protein targets.[3] Derivatives of oxazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][4]

  • The Piperidine Moiety: The piperidine ring is a saturated heterocycle that is a key component of many central nervous system (CNS) active drugs.[5] Its basic nitrogen can act as a proton acceptor in physiological conditions, facilitating interactions with acidic residues in protein binding pockets. This moiety often confers affinity for G-protein coupled receptors (GPCRs) and ion channels.

  • The Methyl Carboxylate Group: This ester group can act as a hydrogen bond acceptor and may be susceptible to hydrolysis by esterases in a biological system. Its presence influences the compound's polarity, solubility, and potential interactions with target proteins.

Given these structural features, it is plausible that Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate could interact with a range of protein targets, including kinases, GPCRs, or enzymes involved in inflammatory or cell proliferation pathways.

Hypothesized Mechanisms and Proposed Investigatory Pathways

Based on the pharmacology of related heterocyclic compounds, we can formulate several primary hypotheses for the MoA of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate. This section outlines these hypotheses and the experimental workflows to validate them.

Hypothesis A: Inhibition of Protein Kinases

Many oxazole-containing compounds have been identified as potent protein kinase inhibitors.[6][7] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of diseases such as cancer and inflammation.

A logical first step is to screen the compound against a broad panel of human kinases to identify potential targets.

G A Compound Preparation (Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate) B Broad Kinase Panel Screen (e.g., DiscoverX, Reaction Biology) A->B C Data Analysis: Identify Primary Hits (e.g., >50% inhibition at 10 µM) B->C D Dose-Response Assays for Primary Hits C->D F Mechanism of Inhibition Studies (e.g., ATP competition assays) C->F E IC50 Determination D->E G Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA®) F->G

Caption: Workflow for kinase inhibitor profiling.

  • Reagents and Materials:

    • Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate (test compound)

    • Recombinant human kinase

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well assay plates

  • Procedure:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in assay buffer to create a dose-response curve (e.g., from 100 µM to 1 nM).

    • Add 5 µL of the diluted compound or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for the specific kinase).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.

    • Measure luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothesis B: Modulation of G-Protein Coupled Receptors (GPCRs)

The piperidine moiety is a common pharmacophore in ligands for various GPCRs, including opioid, dopamine, and serotonin receptors.

G A Compound Preparation B Primary GPCR Binding Screen (Radioligand displacement assays) A->B C Identification of High-Affinity Targets B->C D Functional Assays for Hit Receptors (e.g., cAMP, Calcium Flux, β-arrestin recruitment) C->D E Determination of Agonist/Antagonist Activity and Potency (EC50/IC50) D->E

Caption: Workflow for GPCR activity screening.

  • Reagents and Materials:

    • HEK293 cells stably expressing the target GPCR

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Test compound and a known agonist/antagonist for the receptor

    • Fluorescent plate reader with an injection system

  • Procedure:

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Prepare serial dilutions of the test compound.

    • To determine agonist activity, add the diluted compound to the cells and measure the change in fluorescence over time.

    • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at its EC₈₀ concentration.

    • Measure the fluorescence intensity before and after the addition of the compound/agonist.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline.

    • For agonist mode, plot ΔF against the log of the compound concentration to determine the EC₅₀.

    • For antagonist mode, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.

Data Interpretation and Mechanistic Deconvolution

The initial screening results will guide the subsequent, more focused experiments.

Potential Primary Finding Next Steps Rationale
Potent inhibition of a specific kinase (e.g., IC₅₀ < 1 µM)ATP-competition assays, cellular target engagement assays (e.g., Western blot for downstream substrate phosphorylation)To confirm the mode of inhibition and verify that the compound interacts with the target in a cellular context.
High-affinity binding to a GPCRFunctional assays (cAMP, calcium flux, β-arrestin)To determine if the compound is an agonist, antagonist, or allosteric modulator of the receptor.
Broad, non-specific activityCytotoxicity assays, cell viability assays (e.g., MTT, CellTiter-Glo®)To rule out general toxicity as the primary mechanism of action.
No significant activity in primary screensConsider alternative targets (e.g., ion channels, metabolic enzymes), phenotypic screeningThe compound may have a novel mechanism of action not covered by the initial target-based screens.

Concluding Remarks and Future Directions

This guide provides a foundational strategy for elucidating the in vitro mechanism of action of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate. The proposed workflows are designed to be iterative, with the results from each stage informing the next. It is crucial to maintain scientific rigor, including appropriate controls and orthogonal assays, to validate any initial findings.

Should a primary molecular target be identified, subsequent studies should focus on understanding the structure-activity relationship (SAR) through the synthesis and testing of analogs.[8] Furthermore, transitioning to in vivo models will be essential to determine the compound's pharmacokinetic properties and its efficacy in a disease-relevant context.

The journey to understanding a compound's mechanism of action is one of meticulous investigation and logical deduction. By following a structured and hypothesis-driven approach, the scientific community can unlock the full therapeutic potential of novel chemical entities like Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate.

References

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC.
  • methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride - NextSDS.
  • Synthesis and some pharmacological properties of 3-(piperidin-4-yl)-4-substituted-D2-1,2,4-triazoline-5-thione derivatives - PubMed.
  • 1060814-32-5|3-(Piperidin-4-yl)isoxazole|BLD Pharm.
  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma - Preprints.org.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI.
  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC.
  • In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der - Chemical Methodologies.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals.
  • Synthesis and pharmacological evaluation of a novel series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-one as possible anti-inflammatory and antimicrobial agents - ResearchGate.
  • (PDF) Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl} - ResearchGate.
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives.
  • Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - Semantic Scholar.
  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC.
  • 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride - NextSDS.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.

Sources

Preliminary Screening of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate for Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate (CAS: 1892520-44-3) is a stereochemically rich, bifunctional building block highly relevant to modern Fragment-Based Drug Discovery (FBDD). To successfully screen this compound, researchers must understand the physicochemical contributions of its three distinct structural motifs:

  • The Piperidine Scaffold: Historically, FBDD has suffered from "flatland"—an over-reliance on 2D planar aromatic fragments that lack target specificity. The piperidine ring introduces sp3-hybridized 3D character, which increases binding specificity and improves aqueous solubility. Furthermore, its basic secondary amine (pKa ~9.5) serves as a critical hydrogen bond donor/acceptor [1].

  • The 1,2-Oxazole (Isoxazole) Core: The isoxazole ring is a privileged bioisostere for amides and esters. It provides a stable hydrogen bond acceptor (via the nitrogen or oxygen) while resisting the proteolytic cleavage that typically degrades peptide-like bonds [2].

  • The Methyl Carboxylate Ester: Positioned at C5, this ester acts as a synthetic handle for further lead optimization (e.g., amidation) or as a lipophilic prodrug moiety to enhance membrane permeation during initial cellular assays.

The Causality of the Preliminary Screening Cascade

A screening cascade must be explicitly designed around the specific liabilities of the molecule. For this piperidine-isoxazole fragment, the experimental design is driven by the following causal relationships:

  • Permeability vs. Solubility Trade-off: At physiological pH (7.4), the piperidine nitrogen is predominantly protonated. While this ensures excellent kinetic solubility, the positive charge creates a high desolvation energy penalty when crossing lipophilic cell membranes. We must use a Parallel Artificial Membrane Permeability Assay (PAMPA) to isolate passive permeability from active transport, ensuring the fragment can reach intracellular targets without relying on solute carrier (SLC) transporters.

  • Esterase Liability: The methyl carboxylate at position 5 is highly susceptible to hydrolysis by carboxylesterases (CES1/CES2) abundant in the liver. Rapid hydrolysis to the carboxylic acid will drastically alter the fragment's charge state (creating a zwitterion), which can abolish target binding. Therefore, Microsomal Stability assays must be deployed to monitor both parent depletion and acid metabolite formation.

  • Target Engagement: Isoxazoles effectively mimic acetyl-lysine, making them excellent starting points for epigenetic targets like BET bromodomains (e.g., BRD4) [3]. Additionally, piperidine-heterocycle hybrids are frequently explored as kinase inhibitors (e.g., VEGFR-2/c-Met) [4].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness, every protocol must be a self-validating system containing internal controls that prove the assay's mechanical integrity.

Protocol 1: Self-Validating PAMPA (Passive Permeability)

Objective: Determine the passive transcellular permeability of the fragment at pH 7.4. Self-Validation Mechanism: Inclusion of Verapamil (high permeability) and Atenolol (low permeability). If Verapamil fails to cross, the artificial lipid membrane is compromised.

  • Preparation: Prepare a 10 mM stock solution of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate in pure DMSO.

  • Donor Solution: Dilute the stock to 10 µM in PBS (pH 7.4) containing 1% DMSO. Do the same for Verapamil and Atenolol in separate wells.

  • Membrane Coating: Coat the PVDF membrane filter of the PAMPA sandwich plate (donor compartment) with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Assembly: Add 150 µL of the donor solution to the bottom wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells (top). Assemble the sandwich.

  • Incubation: Incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Protocol 2: Self-Validating Liver Microsomal Stability

Objective: Assess the vulnerability of the methyl ester to hepatic carboxylesterases and the piperidine to CYP-mediated oxidation. Self-Validation Mechanism: Inclusion of Procaine (a known esterase substrate). If Procaine is not rapidly hydrolyzed, the esterase activity of the microsome batch is inactive, invalidating the run.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Add the fragment (final concentration 1 µM, <0.5% DMSO).

  • Cofactor Addition: Initiate the reaction by adding an NADPH regenerating system (for CYP activity). Note: Esterases do not require NADPH, but adding it allows simultaneous monitoring of CYP and CES pathways.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, explicitly scanning for both the parent mass and the M-14 mass (loss of methyl group, indicating ester hydrolysis).

Quantitative Benchmarks for Fragment Triage

Below is a summary of the quantitative data thresholds required to progress this specific piperidine-isoxazole fragment into lead optimization.

ParameterAssay MethodologyTarget ThresholdBiological Rationale
Molecular Weight Calculation< 300 DaAdherence to the Rule of Three (Ro3) for optimal FBDD starting points.
cLogP in silico Calculation1.0 - 3.0Balances aqueous solubility with lipophilic membrane permeability.
Kinetic Solubility Laser Nephelometry> 100 µMPrevents compound precipitation during high-concentration biochemical target screening.
Passive Permeability ( Pe​ ) PAMPA (pH 7.4)> 1.5 × 10⁻⁶ cm/sRequired for engaging intracellular targets (e.g., epigenetic readers or kinases).
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes< 40 µL/min/mgPrevents rapid first-pass metabolism, specifically rapid ester hydrolysis.
Cytotoxicity ( IC50​ ) HepG2 Cell Line (48h)> 50 µMEnsures that subsequent phenotypic effects are target-specific rather than due to general toxicity.

Visualizations

Workflow Start Methyl 3-(piperidin-4-yl) -1,2-oxazole-5-carboxylate Tier1 Tier 1: ADME & Physicochemical (Solubility, PAMPA, Stability) Start->Tier1 Tier2 Tier 2: Safety Pharmacology (HepG2 Tox, hERG) Tier1->Tier2 Favorable ADME Tier3 Tier 3: Target Screening (e.g., BRD4, Kinases, GPCRs) Tier2->Tier3 Non-toxic Hit Hit Declaration & Lead Optimization Tier3->Hit High Affinity

Figure 1: Tiered preliminary screening workflow for fragment-based drug discovery.

Mechanism Compound Isoxazole-Piperidine Fragment Target BRD4 Acetyl-Lysine (AcK) Binding Pocket Compound->Target H-Bonding via Isoxazole Displacement Displacement of BET from Chromatin Target->Displacement Competitive Inhibition Transcription Downregulation of Oncogenes (e.g., c-Myc) Displacement->Transcription Epigenetic Modulation

Figure 2: Mechanistic pathway of isoxazole-mediated BRD4 inhibition and oncogene suppression.

References

  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances URL: [Link]

  • Title: Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases Source: Pharmaceuticals URL: [Link]

Sources

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate molecular docking studies and binding affinity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Docking and Binding Affinity Analysis of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

Abstract

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive, in-depth protocol for conducting a molecular docking study on Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate, a molecule featuring the medicinally significant piperidine and isoxazole scaffolds. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to elucidate the scientific rationale behind each procedural choice, ensuring a robust and reproducible virtual screening workflow. We will explore the selection of a therapeutically relevant target, the meticulous preparation of both ligand and receptor, the execution of the docking simulation, and the critical analysis of the resulting binding affinities and interaction patterns. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico methods to accelerate the identification and optimization of novel chemical entities.

Introduction to the Compound and In Silico Strategy

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate is a heterocyclic compound incorporating two key pharmacophores: a piperidine ring and an isoxazole ring. The piperidine moiety is a ubiquitous structural motif found in numerous approved drugs, particularly those targeting the central nervous system (CNS), owing to its ability to engage in critical hydrogen bonding and ionic interactions with biological targets. The isoxazole ring is a versatile five-membered heterocycle known for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The combination of these two scaffolds in a single molecule presents an intriguing candidate for investigation against various protein targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. By estimating the binding affinity and analyzing the non-covalent interactions, docking allows researchers to hypothesize the ligand's mechanism of action at a molecular level, prioritize candidates for synthesis and in vitro testing, and guide lead optimization efforts.

This guide will use Acetylcholinesterase (AChE) as a representative protein target to illustrate the docking protocol. AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The selection of AChE is rationalized by the prevalence of piperidine-containing structures among known AChE inhibitors, such as the marketed drug Donepezil.

The Molecular Docking Workflow: A Step-by-Step Protocol

The following protocol outlines a validated workflow for preparing and docking the ligand and receptor, designed to ensure scientific rigor and reproducibility.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis PDB Select Receptor (e.g., PDB: 4EY7) PDB_Clean Receptor Preparation (Remove Water, Add Hydrogens) PDB->PDB_Clean Ligand Design Ligand (SMILES/2D Structure) Ligand_3D Ligand Preparation (Generate 3D Conformer, Minimize Energy) Ligand->Ligand_3D Grid Define Binding Site (Grid Box Generation) PDB_Clean->Grid Dock Execute Docking (e.g., AutoDock Vina) Ligand_3D->Dock Grid->Dock Results Binding Affinity (kcal/mol) Binding Poses Dock->Results Analysis Interaction Analysis (H-Bonds, Hydrophobic) Results->Analysis Report Report & Visualization Analysis->Report G Ligand Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate Piperidine-N Oxazole Ring Ester Group Receptor AChE Active Site TRP84 HIS440 TYR334 Ligand:n->Receptor:h440 H-Bond Ligand:o->Receptor:t84 Cation-Pi / Pi-Pi Ligand:e->Receptor:t334 Hydrophobic

An In-Depth Technical Guide to the Preclinical Toxicity and Safety Assessment of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Proactive Approach to Safety in Novel Compound Development

The journey of a novel chemical entity from discovery to potential therapeutic application is contingent upon a rigorous evaluation of its safety and toxicity profile. This guide provides a comprehensive framework for the preclinical safety assessment of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate, a compound featuring a piperidine moiety linked to an isoxazole core. In the absence of specific toxicological data for this molecule, this document outlines a robust, multi-tiered strategy, from in silico prediction to in vivo studies, to thoroughly characterize its potential risks. The methodologies described herein are grounded in established principles of toxicology and regulatory expectations, providing a scientifically sound pathway for drug development professionals.

Compound Overview and Structural Considerations for Toxicity

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate is a heterocyclic compound incorporating two key structural motifs with known pharmacological and toxicological relevance: the piperidine ring and the 1,2-oxazole (isoxazole) ring.

  • Piperidine Moiety: The piperidine scaffold is a prevalent feature in many approved pharmaceuticals, valued for its favorable pharmacokinetic properties.[1] However, piperidine derivatives are not without potential liabilities. Their safety profile is a critical area of investigation, with cytotoxicity being a primary concern in early development.[1] Depending on substitution patterns, piperidine-containing compounds can interact with various biological targets, including central nervous system receptors, which necessitates careful neurotoxicity screening.

  • Isoxazole Moiety: Isoxazoles are considered "privileged scaffolds" in medicinal chemistry due to their versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Despite their therapeutic potential, some isoxazole derivatives have been associated with toxicity, including anticholinergic and hallucinogenic effects.[2] The metabolic fate of the isoxazole ring can also lead to the formation of reactive intermediates, warranting genotoxicity and metabolic stability assessments.

The combination of these two moieties in Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate necessitates a comprehensive safety evaluation that addresses the potential toxicities associated with each component.

A Tiered Approach to Toxicity and Safety Profiling

A systematic and tiered approach is recommended to efficiently assess the safety profile of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate. This begins with computational and in vitro methods to identify potential hazards early, followed by more complex in vivo studies to understand systemic effects.

Toxicity_Profiling_Workflow cluster_0 Tier 1: Early Hazard Identification cluster_1 Tier 2: Systemic Toxicity Assessment cluster_2 Tier 3: Advanced Safety Evaluation in_silico In Silico Toxicity Prediction (DEREK, TOPKAT) in_vitro_genotox In Vitro Genotoxicity (Ames Test, MNA) in_silico->in_vitro_genotox Guides initial in vitro testing in_vitro_cyto In Vitro Cytotoxicity (HepG2, HEK293) in_silico->in_vitro_cyto acute_oral Acute Oral Toxicity (OECD 423) in_vitro_genotox->acute_oral in_vitro_cyto->acute_oral Informs dose selection hERG hERG Channel Assay repeat_dose Repeat-Dose Toxicity (28-day) (Rodent) acute_oral->repeat_dose Determines dose range for repeated administration safety_pharm Safety Pharmacology (Irwin Test) repeat_dose->safety_pharm chronic_tox Chronic Toxicity (Non-rodent) repeat_dose->chronic_tox Provides data for long-term study design carcinogenicity Carcinogenicity Studies chronic_tox->carcinogenicity developmental_tox Developmental and Reproductive Toxicology chronic_tox->developmental_tox

Caption: A tiered workflow for the preclinical safety assessment of a novel chemical entity.

In Silico Toxicity Prediction

Prior to extensive laboratory testing, computational models can predict potential toxicities based on the chemical structure of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate.

ParameterPrediction ToolPotential Findings
GenotoxicityDEREK NexusAlerts for potential DNA reactivity or chromosomal damage.
CarcinogenicityTOPKATPrediction of tumorigenic potential in rodents.
hERG InhibitionIn-house QSAR modelsEstimation of the risk of cardiac arrhythmia.
MetabolismStarDropIdentification of potential sites of metabolism and reactive metabolite formation.

In Vitro Toxicity Assessment

A battery of in vitro assays should be conducted to evaluate the compound's effects at the cellular level.

Cytotoxicity

The initial assessment of cytotoxicity is crucial for determining the compound's therapeutic window.[1]

  • Objective: To determine the concentration of the compound that causes 50% inhibition of cell growth (IC50).

  • Cell Lines: A panel of cell lines should be used, including human liver cells (HepG2) to assess potential hepatotoxicity, and human embryonic kidney cells (HEK293) for general cytotoxicity.

  • Methodology: Cells are incubated with a range of concentrations of the test compound for 48-72 hours. Cell viability is then assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

Genotoxicity

These assays are designed to detect the potential of the compound to cause genetic mutations or chromosomal damage.

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • In Vitro Micronucleus Assay (MNA): This assay, typically conducted in human peripheral blood lymphocytes or CHO cells, detects chromosomal damage.

Cardiovascular Safety: hERG Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.

  • Objective: To assess the inhibitory effect of the compound on the hERG channel.

  • Methodology: A patch-clamp electrophysiology study is the gold standard for evaluating hERG channel inhibition in a cell line expressing the channel.

In Vivo Toxicity Studies

Animal studies are essential for understanding the systemic effects of the compound. All in vivo studies must be conducted in compliance with relevant animal welfare regulations.

Acute Oral Toxicity

This study provides information on the short-term toxicity of a single high dose of the compound.

  • Guideline: OECD Guideline 423 (Acute Toxic Class Method).

  • Species: Rat (one sex, typically female).

  • Procedure: A stepwise procedure with a starting dose derived from in vitro cytotoxicity data. Animals are observed for 14 days for signs of toxicity and mortality.

Repeat-Dose Toxicity

This study provides information on the effects of repeated exposure to the compound.

  • Guideline: OECD Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents).

  • Species: Rat.

  • Procedure: The compound is administered daily for 28 days at three dose levels. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology are evaluated.

Detailed Experimental Protocols

Protocol: In Vitro Cytotoxicity using MTT Assay
  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate in cell culture medium. Replace the medium in the cell plate with the compound dilutions and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed HepG2 cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of test compound incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Data Interpretation and Risk Assessment

The culmination of this tiered approach is a comprehensive risk assessment. The findings from each study must be integrated to form a complete picture of the compound's safety profile. A weight-of-evidence approach should be used to determine if the compound has an acceptable risk-benefit profile to proceed to further development.

Conclusion

The preclinical safety and toxicity assessment of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate requires a methodical and multi-faceted approach. By leveraging in silico predictions, a suite of in vitro assays, and targeted in vivo studies, researchers can build a robust data package to understand the potential liabilities of this novel chemical entity. This proactive and scientifically rigorous evaluation is paramount to ensuring patient safety and is a cornerstone of successful drug development.

References

  • BenchChem. A Comparative Safety Analysis of Piperidine Analogs for Drug Development.
  • PubMed. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy.
  • Taylor & Francis. Isoxazole – Knowledge and References.
  • NextSDS. methyl 3-(piperidin-4-yl)
  • ACS Public
  • ScienceDirect.
  • Australian Government Department of Health. Piperidine: Human health tier II assessment.
  • Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

Sources

Methodological & Application

The Versatile Scaffold: Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate as a Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Structure in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of pharmacophoric elements is a cornerstone of rational drug design. Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate emerges as a quintessential building block, embodying this principle. It marries two highly valued heterocyclic systems: the piperidine ring, a ubiquitous motif in centrally active agents, and the isoxazole core, a versatile bioisostere and a key component in a multitude of approved therapeutics.[1][2][3] The inherent reactivity of this bifunctional molecule—possessing a secondary amine, a readily transformable ester, and a stable aromatic isoxazole ring—provides a rich platform for the generation of diverse chemical libraries. This guide offers an in-depth exploration of the synthetic utility of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate, presenting detailed protocols and expert insights for its application in discovery chemistry programs.

Core Reactivity and Synthetic Potential

The synthetic utility of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate is primarily centered around three reactive handles: the piperidine nitrogen, the methyl ester, and to a lesser extent, the isoxazole ring itself. The piperidine nitrogen is a nucleophilic center, readily undergoing a variety of C-N bond-forming reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be engaged in amide bond formation, or it can be directly converted to amides. The isoxazole ring is generally stable but can participate in certain transformations under specific conditions.

A strategic overview of the derivatization pathways for this building block is presented below:

G main Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate N_Acylation N-Acylation / Amide Coupling main->N_Acylation RCOCl, Base or RCOOH, Coupling Agent N_Alkylation N-Alkylation main->N_Alkylation R-X, Base Reductive_Amination Reductive Amination main->Reductive_Amination RCHO, Reducing Agent N_Arylation N-Arylation main->N_Arylation Ar-X, Catalyst Saponification Saponification to Carboxylic Acid main->Saponification LiOH, NaOH, or KOH Amidation Direct Amidation main->Amidation R-NH2, Catalyst Amide Coupling (via acid) Amide Coupling (via acid) Saponification->Amide Coupling (via acid)

Caption: Key derivatization pathways for Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate.

Application Protocols

The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a wide array of derivatives.

Protocol 1: N-Acylation of the Piperidine Ring

The formation of an amide bond at the piperidine nitrogen is a common strategy to introduce diverse functionality. This can be achieved by reaction with an acyl chloride or by coupling with a carboxylic acid using a suitable coupling agent.

Method A: Acylation with Acyl Chlorides

This method is straightforward and often proceeds with high yield for reactive acyl chlorides.

  • Materials:

    • Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate hydrochloride

    • Acyl chloride (e.g., benzoyl chloride)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Suspend Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate hydrochloride (1.0 eq) in anhydrous DCM.

    • Add TEA or DIPEA (2.2 eq) and stir at room temperature until the starting material fully dissolves.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add the acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Method B: Amide Coupling with Carboxylic Acids

  • Materials:

    • Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate hydrochloride

    • Carboxylic acid (1.0 eq)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

    • DIPEA (3.0 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq).

    • Add the solution of the free-based piperidine to the activated carboxylic acid mixture.

    • Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Coupling ReagentBaseTypical SolventKey Advantages
Acyl ChlorideTEA, DIPEADCM, THFHigh reactivity, simple workup
HATU/DIPEADIPEADMF, DCMHigh efficiency, low epimerization
EDC/OxymaDIPEADMF, CH3CNGood for a wide range of substrates

Table 1: Comparison of N-Acylation Conditions.

Protocol 2: Saponification of the Methyl Ester

Hydrolysis of the methyl ester to the corresponding carboxylic acid opens up another avenue for derivatization, particularly for amide bond formation where the amine component is tethered to a solid support or is part of a larger, more complex molecule.

  • Materials:

    • Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol (MeOH)

    • Water

    • 1N Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate (1.0 eq) in a mixture of THF or MeOH and water.

    • Add LiOH (2.0 eq) or an aqueous solution of NaOH (2.0 eq).

    • Stir the reaction at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC or LC-MS.[5]

    • Upon completion, remove the organic solvent in vacuo.

    • Dilute the aqueous residue with water and wash with an organic solvent like ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate or a mixture of chloroform and isopropanol.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the carboxylic acid.

G start Methyl Ester Derivative hydrolysis Saponification (LiOH or NaOH) start->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid coupling Amide Coupling (HATU, EDC, etc.) acid->coupling final_product Amide Product coupling->final_product

Sources

Application Note: Chemoselective N-Boc Protection of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the chemoselective tert-butyloxycarbonyl (Boc) protection of a secondary amine in the presence of a base-sensitive methyl ester and a heteroaromatic isoxazole ring.

Strategic Overview & Molecular Analysis

The substrate, Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate , is a highly versatile building block in medicinal chemistry, featuring three distinct functional domains:

  • Piperidine Ring (Secondary Amine): The target nucleophile for protection. Commercial sources frequently supply this building block as a hydrochloride salt to ensure stability[1].

  • 1,2-Oxazole (Isoxazole) Core: A stable heteroaromatic spacer that generally withstands standard protection conditions.

  • Methyl Carboxylate (Ester): A highly base-sensitive moiety susceptible to saponification (hydrolysis) if exposed to strong aqueous bases.

The primary synthetic challenge is achieving complete chemoselective protection of the piperidine nitrogen without inducing premature hydrolysis of the methyl ester.

Mechanistic Grounding & Causality

The Boc protection of amines utilizes Di-tert-butyl dicarbonate (Boc₂O) via a nucleophilic acyl substitution pathway[2]. The secondary amine of the piperidine ring attacks one of the electrophilic carbonyl carbons of Boc₂O[3]. This forms a tetrahedral intermediate that collapses, cleaving the C-O bond to expel a tert-butyl carbonate leaving group[4].

The defining feature of this mechanism is its thermodynamic driving force: the leaving group rapidly decomposes into carbon dioxide (CO₂) gas and tert-butanol[2]. The irreversible evolution of CO₂ pushes the reaction to completion[3].

G Substrate Piperidine NH (Nucleophile) Attack Nucleophilic Attack Substrate->Attack Boc2O Boc Anhydride (Electrophile) Boc2O->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Cleavage C-O Bond Cleavage Intermediate->Cleavage Product N-Boc Piperidine (Product) Cleavage->Product Byproducts CO₂ + t-BuOH (Byproducts) Cleavage->Byproducts

Figure 1: Nucleophilic acyl substitution mechanism for N-Boc protection of secondary amines.

Base Selection Logic

While Boc protection can sometimes be performed without a base[3], the presence of the piperidine as a hydrochloride salt mandates the use of an external base to generate the active free amine[1]. Strong aqueous bases (e.g., NaOH) are strictly contraindicated due to the methyl ester. Instead, a mild organic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent (Dichloromethane, DCM) is required to neutralize the HCl and act as an acid scavenger without triggering saponification[5].

Workflow Start Substrate: Methyl Ester + Piperidine HCl BaseChoice Select Base System Start->BaseChoice Aqueous Strong Aqueous Base (e.g., NaOH / H₂O) BaseChoice->Aqueous Avoid Organic Mild Organic Base (e.g., TEA / DCM) BaseChoice->Organic Preferred Hydrolysis Side Reaction: Ester Saponification Aqueous->Hydrolysis Success Chemoselective N-Boc Protection Organic->Success

Figure 2: Base selection logic to prevent methyl ester saponification during Boc protection.

Quantitative Reaction Parameters

The following stoichiometry is optimized for the hydrochloride salt of the substrate. If the free-base is used, reduce the TEA to 1.1 equivalents.

ParameterReagent / ConditionQuantity / ValueRationale (Causality)
Substrate Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate HCl1.0 equivLimiting reagent[1].
Protecting Agent Di-tert-butyl dicarbonate (Boc₂O)1.05 - 1.1 equivA slight excess ensures complete conversion without complicating purification[5].
Base Triethylamine (TEA)2.5 equiv1.0 eq to neutralize the HCl salt; 1.5 eq to drive the reaction and neutralize generated acid[5].
Solvent Anhydrous Dichloromethane (DCM)0.1 - 0.2 MSolubilizes the organic components; non-nucleophilic[4].
Temperature 0 °C warming to Room Temp (RT)0 °C (addition)Cooling mitigates the exotherm and controls the rate of CO₂ evolution[5].
Time Reaction Duration2 - 4 hoursTypical timeframe for unhindered secondary piperidines[5].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: visual cues (gas evolution) and analytical checkpoints (TLC) confirm the success of each phase.

Phase 1: Free-Basing and Activation
  • Dissolution: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, suspend Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride (1.0 equiv) in anhydrous DCM to achieve a concentration of 0.15 M[5].

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and purge the system with an inert gas (Nitrogen or Argon). Causality: Anhydrous conditions prevent Boc₂O hydrolysis, while cooling prevents thermal degradation[5].

  • Base Addition: Add Triethylamine (2.5 equiv) dropwise via syringe. Stir for 10–15 minutes.

    • Validation Check: The suspension should transition to a clear or slightly hazy solution as the insoluble hydrochloride salt is converted to the soluble free amine.

Phase 2: Protection Propagation
  • Electrophile Addition: Dissolve Boc₂O (1.1 equiv) in a minimal volume of anhydrous DCM (approx. 1-2 mL) and add it dropwise to the reaction mixture at 0 °C[4].

    • Validation Check: Observe the reaction for mild effervescence. This is the CO₂ gas evolving, confirming that the nucleophilic attack and subsequent decomposition of the tert-butyl carbonate intermediate are actively occurring[2]. Do not run this reaction in a sealed, closed system to prevent pressure buildup[2].

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours[5].

  • Analytical Monitoring: Monitor the reaction via TLC (e.g., 50% Ethyl Acetate in Hexanes).

    • Validation Check: The starting material (a highly polar amine that usually streaks or stays near the baseline) should disappear, replaced by a distinct, less polar, UV-active product spot (the N-Boc derivative).

Phase 3: Chemoselective Workup & Isolation

The workup is specifically designed to remove excess TEA and Boc₂O without cleaving the newly formed Boc group or hydrolyzing the ester. 7. Quench: Dilute the reaction mixture with an equal volume of DCM. Quench by adding a saturated aqueous solution of NH₄Cl[5]. 8. Mild Acid Wash: Transfer to a separatory funnel. Wash the organic layer with a mild 5% aqueous citric acid solution (1x). Causality: Citric acid protonates and removes excess TEA into the aqueous layer but is not strong enough to cleave the acid-sensitive Boc group[4]. 9. Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (1x) to remove any acidic byproducts[5]. 10. Drying & Concentration: Wash with brine (1x), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. 11. Purification: If residual Boc₂O or impurities remain, purify via flash column chromatography on silica gel. Note: Because the product is no longer a basic amine, basic modifiers (like TEA) are not required in the eluent[5].

Troubleshooting & Analytical Validation

  • Incomplete Reaction (Starting Material Remains):

    • Cause: Inadequate neutralization of the HCl salt or degraded Boc₂O. Boc₂O can hydrolyze in the presence of atmospheric moisture[5].

    • Solution: Verify the pH of the reaction mixture is basic (pH ~9 on wet pH paper). Add an additional 0.2 equiv of fresh Boc₂O and 0.5 equiv of TEA.

  • Formation of Polar Byproducts:

    • Cause: Saponification of the methyl ester.

    • Solution: Ensure the DCM is strictly anhydrous and that no water was introduced prior to the quench step. Verify that TEA (a mild base) was used rather than a stronger inorganic base.

  • Analytical Signatures:

    • ¹H NMR (CDCl₃): Look for the appearance of a massive, sharp singlet integrating to 9 protons at approximately δ 1.45 ppm, corresponding to the tert-butyl group[2]. The methyl ester singlet should remain intact near δ 3.95 ppm.

    • LC-MS: The target molecule will typically show an [M+H]+ peak corresponding to the exact mass of the protected product. A common fragmentation pattern in MS for Boc-protected amines is the loss of the Boc group (-100 Da, corresponding to loss of CO₂ and isobutylene) in the mass spectrometer source.

Sources

Application Note: High-Yield Ester Hydrolysis of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for the ester hydrolysis of a basic amine-functionalized isoxazole, preventing heterocycle degradation and enabling efficient zwitterion isolation.

Mechanistic Grounding & Synthetic Strategy

The 1,2-oxazole (isoxazole) ring is a privileged pharmacophore in medicinal chemistry, prized for its metabolic stability and distinct electronic properties. However, chemical manipulation of isoxazole-containing building blocks—such as1[1]—requires careful navigation of two major synthetic hurdles:

  • Heterocycle Stability: The N–O bond of the isoxazole ring is its "Achilles' heel." 2[2], particularly when activated by electron-withdrawing groups like a 5-carboxylate. Elevated temperatures with NaOH or KOH frequently result in ring-opening to form β-enamino-ketoesters. Therefore, mild conditions using Lithium Hydroxide (LiOH) at room temperature are strictly required.

  • Zwitterion Management: The substrate features a basic piperidine nitrogen (pKa ~10) and an acidic isoxazole-5-carboxylate (pKa ~2.5). Hydrolyzing the ester yields a highly polar, zwitterionic amino acid. Traditional liquid-liquid extraction fails because the molecule remains highly water-soluble at neutral and acidic pH. 3[3] is required to isolate the product as a stable hydrochloride salt.

Comparative Hydrolysis Conditions

To highlight the causality behind our reagent selection, the following table summarizes the quantitative performance of various hydrolysis conditions on 3,5-disubstituted isoxazole esters.

Reaction ConditionReagents & SolventTemperatureIsoxazole Ring StabilityEstimated Yield
Mild Basic (Optimal) LiOH (3.0 eq), THF/H₂ORoom Temp (20–25 °C)High (Intact)>85%
Strong Basic NaOH/KOH, EtOH/H₂OReflux (80 °C)Low (Ring Opening)<40%
Acidic 6M HClReflux (100 °C)Moderate~60% (Slow)

Experimental Workflow

Workflow Start Methyl 3-(piperidin-4-yl) -1,2-oxazole-5-carboxylate Hydrolysis Alkaline Hydrolysis (LiOH, THF/H2O, RT) Start->Hydrolysis Monitor LC-MS Monitoring (Check ester consumption) Hydrolysis->Monitor Quench Acidification (1M HCl to pH 2) Monitor->Quench Isolation Lyophilization & Desalting Quench->Isolation Product 3-(piperidin-4-yl) -1,2-oxazole-5-carboxylic acid (HCl Salt) Isolation->Product

Workflow for the hydrolysis and isolation of zwitterionic isoxazole-5-carboxylic acid.

Self-Validating Protocol: Step-by-Step Methodology

This protocol is engineered as a self-validating system : every step includes a specific analytical checkpoint to ensure the chemical state of the reaction is exactly as intended before proceeding.

Materials & Reagents
  • Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride (Starting Material)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), Reagent Grade

  • Deionized Water (H₂O)

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Ethanol (EtOH) or 10% MeOH in Dichloromethane (DCM)

  • Diethyl ether (for trituration)

Step 1: Reaction Setup
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mmol of methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride.

  • Suspend the starting material in 10 mL of a 1:1 (v/v) mixture of THF and H₂O.

    • Causality: THF effectively solubilizes the organic methyl ester, while water dissolves the inorganic LiOH and acts as the nucleophilic source for the hydrolysis mechanism.

Step 2: Mild Alkaline Hydrolysis
  • Add LiOH·H₂O (3.0 mmol, 3.0 equivalents) in one single portion.

    • Causality: The stoichiometry is deliberate. The 1st equivalent neutralizes the piperidine hydrochloride salt to the free base. The 2nd equivalent executes the ester hydrolysis. The 3rd equivalent provides a thermodynamic excess to drive the reaction to completion at room temperature, avoiding the need for heat which could degrade the isoxazole ring.

  • Stir the reaction mixture vigorously at room temperature (20–25 °C) for 3 to 4 hours.

  • Self-Validation Checkpoint 1 (In-Process): Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=211.1 m/z) is fully replaced by the product mass ( [M+H]+=197.1 m/z).

Step 3: Quenching and pH Adjustment
  • Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath <35 °C) to remove the THF.

    • Causality: Stripping the organic solvent prevents the zwitterionic product from unpredictably partitioning between aqueous and organic layers during acidification.

  • Cool the remaining aqueous phase in an ice bath to 0 °C.

  • Carefully add 1M HCl dropwise until the pH of the solution reaches ~1.5 to 2.0 (verify with pH paper).

    • Causality: At pH 2.0, the isoxazole-5-carboxylate is fully protonated to the free carboxylic acid, and the basic piperidine nitrogen is fully protonated to the hydrochloride salt. This prevents the formation of the highly soluble zwitterion and prepares the compound for salt isolation.

Step 4: Isolation of the Zwitterionic Salt
  • Lyophilize (freeze-dry) the acidified aqueous solution to complete dryness.

  • The resulting crude solid is a mixture of the desired product (as the HCl salt) and inorganic lithium chloride (LiCl).

  • Desalting: Suspend the crude solid in 15 mL of anhydrous ethanol (or 10% MeOH in DCM). Stir for 30 minutes at room temperature, then filter through a Celite pad.

    • Causality: The organic solvent selectively dissolves the organic hydrochloride salt while leaving the bulk of the highly polar LiCl matrix undissolved on the filter.

  • Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether (10 mL) to precipitate the product. Filter and dry under high vacuum to afford 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylic acid hydrochloride as a fine powder.

Quality Control & Analytical Validation

To ensure the trustworthiness of the final material, perform the following final validations:

  • Mass Spectrometry (ESI+): Confirm the exact mass of the free base [M+H]+=197.1 m/z.

  • ¹H-NMR (in DMSO-d6):

    • Critical Diagnostic Peak: Look for the sharp singlet at roughly δ 6.8–7.2 ppm . This corresponds to the isolated C4-H proton on the isoxazole ring. Its presence definitively proves that the heterocycle survived the basic conditions without undergoing ring-opening.

    • Confirm the disappearance of the methyl ester singlet at δ 3.9 ppm .

Sources

Application Note: Chemoselective Buchwald-Hartwig N-Arylation of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate is a highly versatile, privileged bifunctional building block frequently utilized in the development of kinase inhibitors, HDAC inhibitors, and PROTACs. The presence of a secondary aliphatic amine (the piperidine ring) makes it an ideal nucleophile for C–N cross-coupling.

However, functionalizing this molecule presents a severe dual chemoselectivity challenge:

  • Isoxazole Lability: The 1,2-oxazole (isoxazole) ring possesses a labile N–O bond and is highly susceptible to base-induced ring cleavage and degradation (1)[1].

  • Ester Sensitivity: The methyl ester at the 5-position is prone to rapid hydrolysis or transesterification when exposed to strong alkoxide bases (2)[3].

This application note details a robust, self-validating protocol for the palladium-catalyzed Buchwald-Hartwig amination of this specific scaffold, ensuring high yields while preserving its base-sensitive moieties.

Mechanistic Insights & Catalyst Selection

The Buchwald-Hartwig amination proceeds through four primary stages: oxidative addition, amine coordination, deprotonation, and reductive elimination. For secondary amines like piperidine, the steric hindrance significantly alters the energy landscape of the catalytic cycle.

Ligand Selection: The RuPhos Advantage

While primary amines pair well with BrettPhos, the dialkylbiaryl phosphine ligand RuPhos is explicitly designed to accommodate the steric bulk of secondary amines (2)[3]. Density Functional Theory (DFT) calculations reveal that in the Pd-RuPhos system, reductive elimination is the rate-limiting step (4)[4]. The large steric profile of RuPhos effectively lowers the activation energy barrier for this specific step, accelerating C–N bond formation and preventing catalyst stalling or off-target bis-arylation (4)[5].

Base Selection: Mitigating Scaffold Degradation

The deprotonation step typically utilizes strong bases like sodium tert-butoxide (NaOtBu). However, the isoxazole scaffold is highly susceptible to ring-opening reactions when exposed to strong bases (6)[6]. Furthermore, methyl esters are fundamentally incompatible with KOtBu or NaOtBu due to rapid competitive hydrolysis (2)[3]. To circumvent this, mild inorganic bases such as Cs₂CO₃ or K₃PO₄ must be employed (7)[7]. The larger ionic radius and softer basicity of cesium carbonate facilitate the necessary deprotonation of the Pd-amine intermediate without triggering isoxazole degradation or ester hydrolysis.

Reaction Workflow & Chemoselectivity Logic

G Substrate Methyl 3-(piperidin-4-yl) -1,2-oxazole-5-carboxylate StrongBase Strong Alkoxides (NaOtBu, KOtBu) Substrate->StrongBase Intermediate Pd-Amido Complex Substrate->Intermediate N-H Coordination ArylHalide Aryl Halide (Ar-X) ArylHalide->Intermediate Oxidative Addition Catalyst Pd2(dba)3 + RuPhos (Favors 2° Amines) Catalyst->Intermediate Catalytic Cycle MildBase Cs2CO3 or K3PO4 (Ester & Isoxazole Tolerant) MildBase->Intermediate Deprotonation Degradation Ester Hydrolysis & Isoxazole Ring Cleavage StrongBase->Degradation Side Reaction Product N-Arylated Piperidine Derivative Intermediate->Product Reductive Elimination (Rate-Limiting Step)

Fig 1. Chemoselectivity logic for the Buchwald-Hartwig amination of the isoxazole ester.

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating the causality between reagent selection and reaction success.

EntryPalladium SourceLigandBase (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ (2 mol%)BINAP (4.8 mol%)NaOtBuToluene100<5%Complete ester hydrolysis & isoxazole cleavage.
2Pd(OAc)₂ (4 mol%)XPhos (4.8 mol%)K₃PO₄Dioxane10042%Sluggish reductive elimination; incomplete conversion.
3Pd₂(dba)₃ (2 mol%)RuPhos (4.8 mol%)K₃PO₄Toluene10078%Good conversion, trace bis-arylation observed.
4 Pd₂(dba)₃ (2 mol%) RuPhos (4.8 mol%) Cs₂CO₃ Toluene 85 91% Optimal conditions; intact ester and isoxazole rings.

Self-Validating Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction.

Step 1: Preparation of the Catalytic Complex
  • In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2.0 mol%) and RuPhos (22.4 mg, 0.048 mmol, 4.8 mol%).

  • Causality Note: Pre-mixing the Pd source and ligand allows for the formation of the active L₁Pd(0) species before introducing the substrate, preventing catalyst poisoning by the basic amine.

Step 2: Substrate and Base Addition
  • Add Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate (210.2 mg, 1.0 mmol, 1.0 equiv) and the desired Aryl Halide (1.2 mmol, 1.2 equiv).

  • Add finely powdered, anhydrous Cs₂CO₃ (651.6 mg, 2.0 mmol, 2.0 equiv).

  • Causality Note: Cs₂CO₃ must be maintained strictly anhydrous. Ambient moisture can initiate hydroxide-mediated ester hydrolysis at elevated temperatures.

Step 3: Solvent Addition and Degassing
  • Add anhydrous, degassed Toluene (5.0 mL) to achieve a 0.2 M concentration.

  • Seal the tube tightly with a Teflon screw cap and remove it from the glovebox.

  • Causality Note: Oxygen must be rigorously excluded as it rapidly oxidizes the electron-rich RuPhos ligand, terminating the catalytic cycle.

Step 4: Reaction Execution and In-Process Control (IPC)
  • Transfer the sealed tube to a pre-heated oil bath at 85 °C and stir vigorously (800 rpm) for 12 hours.

  • Self-Validation (IPC): After 4 hours, cool the reaction briefly, sample 10 µL of the mixture under a positive flow of N₂, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze. The disappearance of the secondary amine mass ([M+H]⁺ = 211.10) and the appearance of the target product mass validates catalytic turnover without the need to halt the reaction.

Step 5: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and filter the crude suspension through a short pad of Celite. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Causality Note: Filtering removes the insoluble inorganic salts (Cs₂CO₃ and cesium halides) and precipitated palladium black. Avoiding an aqueous workup at this stage completely eliminates the risk of base-catalyzed ester hydrolysis during phase separation.

Step 6: Purification
  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 80:20 to 50:50, depending on the aryl halide used) to afford the pure N-arylated product.

References

Sources

Application Note: Preparation and Handling of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Profile

Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate is a versatile heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Structurally, it features a basic piperidine ring coupled to an isoxazole (1,2-oxazole) core, making it a valuable intermediate for synthesizing kinase inhibitors and receptor modulators.

Because the piperidine nitrogen is a secondary amine, this compound is most commonly supplied as a hydrochloride (HCl) salt to improve its stability and handling properties. While the HCl salt exhibits moderate aqueous solubility, preparing a primary stock solution in anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for high-throughput screening (HTS) and in vitro cellular assays. DMSO prevents hydrolytic degradation, ensures complete molecular solvation, and standardizes the vehicle for downstream biological testing [1].

Quantitative Chemical Data

Before beginning any formulation, you must verify the exact salt form and hydration state on your specific lot's Certificate of Analysis (CoA). Failing to account for the salt mass is a primary cause of concentration errors in pharmacological assays.

PropertyValue (Free Base)Value (Hydrochloride Salt)
Chemical Formula C₁₀H₁₄N₂O₃C₁₀H₁₄N₂O₃ · HCl
Molecular Weight 210.23 g/mol 246.69 g/mol
CAS Number N/A1892520-44-3 [2]
Primary Solvent Anhydrous DMSO (≥99.9%)Anhydrous DMSO / ddH₂O
Solid Storage -20°C (Desiccated, Dark)-20°C (Desiccated, Dark)
Stock Solution Storage -80°C (Aliquot to avoid freeze-thaw)-80°C (Aliquot to avoid freeze-thaw)

Experimental Protocol: Step-by-Step Methodology

This protocol is engineered as a self-validating system. Each step includes a mechanistic explanation (causality) and a validation checkpoint to ensure the integrity of the final stock solution.

Phase 1: Pre-Handling and Environmental Control
  • Equilibration: Remove the sealed vial of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate from -20°C storage and allow it to equilibrate to room temperature (RT) for at least 30–60 minutes before opening.

    • Causality: Opening a cold vial introduces atmospheric moisture via condensation. Water acts as an anti-solvent for many organic compounds in DMSO, creating microscopic nucleation sites that promote premature precipitation and degrade the stock's true molarity [1].

  • Weighing: Accurately weigh the desired mass using an analytical balance.

    • System Validation: Calculate the required volume of DMSO using the exact molecular weight from your CoA. Use the following formula to determine the volume of DMSO needed for a target concentration (e.g., 10 mM):

      Volume(mL)=Concentration(mM)×MW(g/mol)Mass(mg)×1000​
Phase 2: Dissolution and Solubilization
  • Solvent Addition: Add the calculated volume of anhydrous, septum-sealed DMSO to the vial.

    • Causality: Standard molecular biology grade DMSO is highly hygroscopic and can absorb significant water weight from the air. Using anhydrous DMSO ensures maximum solubility and prevents hydrolytic degradation of the carboxylate ester group [3].

  • Agitation: Vortex the solution vigorously for 1–2 minutes. If the compound does not dissolve immediately, place the vial in a room-temperature ultrasonic water bath for 5 minutes.

    • System Validation (Optical Check): Hold the tube against a strong light source. The solution must be completely optically clear. Any turbidity or refractive micro-crystals indicate incomplete solvation, which will skew downstream IC₅₀/EC₅₀ calculations.

Phase 3: Sterilization and Storage
  • Filtration (Optional but Recommended): If the stock is intended for long-term cell culture, filter the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is chemically inert and resistant to DMSO. Standard PES (Polyethersulfone) or cellulose filters will dissolve or leach toxic plasticizer monomers into your stock, causing severe off-target cytotoxicity [3].

  • Aliquoting: Dispense the master stock into 10 µL to 50 µL single-use aliquots in sterile, amber cryogenic vials. Store immediately at -80°C.

    • Causality: Repeated freeze-thaw cycles create localized concentration gradients (the "freeze-concentration" effect) and introduce moisture. This leads to irreversible compound precipitation and degradation over time [1].

Phase 4: Preparation of Aqueous Working Solutions
  • Stepwise Dilution: When ready for the assay, thaw a single aliquot at room temperature. Perform a stepwise dilution: first dilute the DMSO stock 1:10 into an intermediate buffer or serum-containing medium, mix thoroughly, and then add this to the final assay volume.

    • Causality: Direct injection of a high-concentration DMSO stock into aqueous media causes rapid solvent exchange, leading to "solvent-shift precipitation" (crashing out). Stepwise dilution allows the compound to gradually associate with carrier proteins (e.g., BSA) in the media [3].

    • System Validation: Always ensure the final DMSO concentration in the cell culture is ≤ 0.1% to 0.5% . Run a parallel vehicle control (media + equivalent DMSO %) to validate that any observed biological effects are due to the compound, not solvent cytotoxicity.

Workflow Visualization

G N1 1. Equilibrate & Weigh (Bring vial to RT to avoid condensation) N2 2. Add Anhydrous DMSO (Calculate volume based on CoA MW) N1->N2 N3 3. Solubilization (Vortex 1-2 min; Sonicate if needed) N2->N3 N4 4. Sterilization (Filter through 0.22 µm PTFE only) N3->N4 N5 5. Aliquot & Store (Single-use vials at -80°C) N4->N5 N6 6. Working Solution (Stepwise dilution in media, DMSO <0.5%) N5->N6

Workflow for preparing DMSO stock solutions of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate.

Troubleshooting Guide

Observed IssueMechanistic Cause (Causality)Corrective Action
Precipitation in Stock (-80°C) Moisture ingress during freeze-thaw cycles lowers the dielectric constant of the solvent, forcing the compound out of solution.Discard the compromised aliquot. Thaw a fresh, single-use aliquot. Do not attempt to re-dissolve by heating, as ester hydrolysis may occur.
Precipitation in Assay Media Solvent-shift precipitation. The compound's aqueous solubility limit was exceeded too rapidly.Utilize a stepwise dilution protocol. Consider adding a biocompatible co-solvent (e.g., 0.1% Tween-80) to the intermediate dilution step [3].
High Baseline Cell Death DMSO concentration exceeded the cytotoxicity threshold of the specific cell line, or toxic leachables were introduced via an incompatible filter.Ensure final DMSO concentration is ≤ 0.5%. Verify that only PTFE or nylon filters were used for sterilization, never PES or CA [3].

References

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives Journal of Biomolecular Screening (PubMed) URL:[Link]

  • Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride Chemical Substance Information NextSDS Chemical Database URL: [Link]

Preclinical In Vivo Administration Routes and Dosing Strategies for Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Pharmacokinetic Protocol Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Compound: Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate (CAS: 1892520-44-3)

Executive Summary & Pharmacological Context

Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate represents a highly versatile structural motif frequently utilized in early-stage drug discovery, particularly in the development of anti-infectives and CNS-active agents. Dosing this compound in vivo presents a fascinating pharmacokinetic (PK) dichotomy due to its bifunctional nature:

  • The Piperidine Ring: A basic secondary amine (pKa ~10.5) that ensures the molecule is highly protonated at physiological pH (7.4). This confers excellent aqueous solubility, especially when formulated as a hydrochloride salt.

  • The Isoxazole-5-carboxylate Ester: In physiological environments, isoxazole esters frequently act as prodrugs or labile moieties. They are highly susceptible to rapid hydrolysis by plasma and hepatic carboxylesterases, yielding the corresponding isoxazole-5-carboxylic acid[1][2].

The Core Challenge: Without rigorous protocol design, the rapid in vivo and ex vivo hydrolysis of the methyl ester will lead to artificially skewed pharmacokinetic data (e.g., underestimation of parent half-life and overestimation of clearance). This application note details a self-validating system for formulation, dosing, and ex vivo stabilization to ensure absolute scientific integrity during preclinical evaluation.

Physicochemical Profiling & Formulation Strategy

To achieve reproducible systemic exposure, the formulation must accommodate both the lipophilic isoxazole core and the hydrophilic protonated piperidine.

Rationale for Vehicle Selection
  • Intravenous (IV) Vehicle: 5% DMSO / 10% Tween-80 / 85% Saline.

    • Causality: DMSO acts as a primary solvent to disrupt the crystal lattice of the ester. Tween-80 prevents precipitation upon introduction to the aqueous saline phase. Saline provides an isotonic environment critical for preventing hemolysis during bolus injection.

  • Per Os (PO) Vehicle: 0.5% Methylcellulose (MC) in Deionized Water.

    • Causality: For oral gavage, absolute solubility is less critical than uniform suspension. The 0.5% MC increases the viscosity of the vehicle, preventing the compound from settling in the syringe and ensuring a homogenous dose delivery to the gastric mucosa.

Table 1: Standardized Dosing Regimens for Rodent Models (Mice)
RouteTarget Dose (mg/kg)Dose Volume (mL/kg)Vehicle CompositionFasting Requirement
IV 1.0 - 2.05.05% DMSO, 10% Tween-80, 85% SalineNone
PO 10.0 - 20.010.00.5% Methylcellulose in H₂O12 hours prior to dosing
IP 5.0 - 10.010.05% DMSO, 95% SalineNone

Step-by-Step In Vivo Dosing Protocols

Protocol A: Intravenous (IV) Administration via Tail Vein

Note: IV administration provides 100% bioavailability, serving as the baseline for calculating oral bioavailability (%F).

  • Preparation: Warm the IV formulation to 37°C in a water bath to ensure complete dissolution. Vortex for 60 seconds.

  • Vasodilation: Place the mouse in a warming chamber (37°C) for 3–5 minutes to induce vasodilation of the lateral tail veins.

  • Restraint & Injection: Secure the mouse in a standard restrainer. Swab the tail with 70% ethanol. Using a 27-gauge to 30-gauge needle, inject the formulation into the lateral tail vein at a slow, steady rate (~10 seconds per 0.1 mL) to prevent cardiovascular shock.

  • Verification: A successful IV injection is confirmed by the lack of resistance and the clearing of the vein as the dose enters the bloodstream.

Protocol B: Oral Gavage (PO)
  • Preparation: Homogenize the PO suspension using a magnetic stirrer immediately prior to dosing.

  • Restraint: Secure the mouse by the scruff, ensuring the head and neck are vertically aligned to create a straight path to the esophagus.

  • Administration: Insert a 20-gauge stainless steel or flexible plastic gavage needle (with a ball tip) over the tongue and gently advance it down the esophagus into the stomach.

  • Delivery: Administer the dose smoothly. If any resistance is felt or if the animal struggles excessively, withdraw immediately to prevent tracheal intubation.

Pharmacokinetic (PK) Workflow & Ex Vivo Stabilization

The most critical point of failure in evaluating isoxazole-5-carboxylates is ex vivo degradation [3]. Once blood is drawn, plasma esterases continue to hydrolyze the methyl ester into the carboxylic acid. If standard EDTA tubes are used, the parent drug will degrade while sitting on ice or during centrifugation.

The Solution: Blood must be collected into pre-chilled tubes containing both an anticoagulant (K₂EDTA) and an esterase inhibitor (e.g., Sodium Fluoride [NaF] or Phenylmethylsulfonyl fluoride [PMSF]).

PK_Workflow Dose In Vivo Dosing (IV or PO) Blood Blood Collection (K2EDTA + NaF/PMSF) Dose->Blood Timepoints (0.08 - 24 h) Centrifuge Centrifugation (4°C, 4000 rpm) Blood->Centrifuge Prevent ex vivo esterase hydrolysis Plasma Plasma Extraction (Protein Precipitation) Centrifuge->Plasma LCMS LC-MS/MS Analysis (Parent & Metabolite) Plasma->LCMS

Caption: PK workflow highlighting the critical addition of esterase inhibitors (NaF/PMSF) during blood collection.

Blood Collection Protocol
  • Sampling: Collect 50 µL of blood via the submandibular vein or saphenous vein at designated time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Stabilization: Immediately transfer blood into microcentrifuge tubes pre-aliquoted with K₂EDTA and 2 mg/mL NaF. Invert gently 5 times to mix.

  • Processing: Keep samples on wet ice. Centrifuge at 4,000 rpm for 10 minutes at 4°C within 30 minutes of collection.

  • Storage: Transfer the supernatant (plasma) to a clean tube and flash-freeze on dry ice. Store at -80°C until LC-MS/MS analysis.

Metabolic Pathway Visualization

Understanding the in vivo fate of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate is essential for interpreting efficacy data. The molecule undergoes two primary biotransformations:

  • Phase I Hydrolysis: Rapid cleavage of the methyl ester by carboxylesterases[1].

  • Phase I Oxidation: CYP450-mediated N-dealkylation or oxidation of the piperidine ring[4].

Metabolism Parent Methyl 3-(piperidin-4-yl)- 1,2-oxazole-5-carboxylate (Parent / Prodrug) Esterase Plasma & Hepatic Carboxylesterases Parent->Esterase CYP CYP450 Enzymes Parent->CYP Metabolite1 3-(piperidin-4-yl)- 1,2-oxazole-5-carboxylic acid (Primary Active Metabolite) Esterase->Metabolite1 Rapid In Vivo Hydrolysis Metabolite2 Oxidized Piperidine Derivatives (Secondary Metabolites) CYP->Metabolite2 Ring Oxidation

Caption: Primary in vivo metabolic pathways, emphasizing rapid esterase-mediated hydrolysis of the isoxazole ester.

References

  • Vickers, C. F., Silva, A. P. G., Chakraborty, A., et al. "Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo." Journal of Medicinal Chemistry, vol. 61, no. 18, 2018, pp. 8337–8352. URL:[Link]

  • Lilienkampf, A., Pieroni, M., Franzblau, S. G., et al. "Derivatives of 3-isoxazolecarboxylic acid esters - a potent and selective compound class against replicating and nonreplicating Mycobacterium tuberculosis." Current Topics in Medicinal Chemistry, vol. 12, no. 7, 2012, pp. 729–734. URL:[Link]

  • Sahoo, S. K., Ommi, O., Maddipatla, S., et al. "Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents." Molecular Diversity, 2022. URL:[Link]

Sources

Troubleshooting & Optimization

optimizing HPLC retention time for Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Optimization for Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust high-performance liquid chromatography (HPLC) methods for Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate.

This molecule presents a classic chromatographic paradox: it contains a highly basic secondary amine within its piperidine ring (pKa ~9.5) and a base-labile methyl ester. This guide synthesizes field-proven insights to help you navigate the competing demands of basic amine retention, peak shape optimization, and ester stability.

Diagnostic Workflow

Before adjusting your instrument parameters, consult the decision matrix below to identify the most scientifically sound optimization path for your specific retention or peak shape issue.

Workflow N1 Analyze Methyl 3-(piperidin-4-YL)- 1,2-oxazole-5-carboxylate N2 Is retention factor (k') < 2? N1->N2 N3 Consider High pH RP-HPLC N2->N3 Yes (Poor Retention) N7 Is Peak Tailing Observed? (Asymmetry > 1.5) N2->N7 No (Good Retention) N4 Ester Hydrolysis Risk! N3->N4 N5 Switch to HILIC Mode (>70% ACN) N4->N5 Alternative 1 N6 Use Ion-Pairing RP (e.g., 0.1% HFBA) N4->N6 Alternative 2 N5->N7 N6->N7 N8 Silanol Interactions N7->N8 Yes N10 Optimized Method N7->N10 No N9 Add 0.1% TEA or Use End-capped Column N8->N9 N9->N10

Workflow for optimizing HPLC retention of basic amines with labile ester groups.

Troubleshooting Guide & FAQs

Q1: Why does my compound elute in the void volume on a standard C18 column at acidic to neutral pH? Answer: At acidic to neutral pH (pH 2–7), the secondary amine of the piperidine ring is fully protonated. This positive charge drastically increases the molecule's polarity, preventing effective hydrophobic partitioning into the C18 stationary phase. Consequently, the analyte behaves as a highly polar species and elutes with or near the void volume (k' < 1)1[1].

Q2: Can I increase the mobile phase pH to 10 to deprotonate the piperidine and improve reversed-phase retention? Answer: While raising the mobile phase pH above the pKa of the amine (e.g., pH 10 with ammonium bicarbonate) is a standard technique to neutralize basic compounds and enhance reversed-phase retention2[2], it is highly contraindicated for this specific molecule. The methyl ester moiety is highly susceptible to base-catalyzed hydrolysis. Operating at high pH will degrade your analyte into 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylic acid and methanol during the run, compromising quantitative accuracy 3[3].

Q3: If high pH is not an option, how can I achieve adequate retention while preserving the ester? Answer: You have two primary, self-validating approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for polar, charged analytes. By using a polar stationary phase and a highly organic mobile phase (>70% acetonitrile), the protonated piperidine partitions into an aqueous-enriched layer on the column surface 4[4]. This provides strong retention at acidic/neutral pH, effectively preventing on-column ester hydrolysis5[5].

  • Ion-Pairing Reversed-Phase (IP-RP): Use a volatile ion-pairing reagent like 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) at low pH. The hydrophobic anion forms a neutral ion pair with the protonated piperidine, increasing its apparent hydrophobicity and retention on a C18 column. The low pH (pH ~2.5) stabilizes the ester against base hydrolysis, though samples should not be left in the autosampler indefinitely to avoid slow acid-catalyzed degradation6[6].

Q4: I am experiencing severe peak tailing (Asymmetry > 2.0). What is the mechanistic cause and how do I resolve it? Answer: Peak tailing for piperidine derivatives is typically caused by secondary ion-exchange interactions. Residual silanol groups (Si-OH) on silica-based columns deprotonate to form negatively charged silanates (Si-O⁻) at pH > 3.5. The positively charged piperidine interacts strongly with these sites, leading to mixed-mode retention and an asymmetric peak shape7[7]. Resolution: Use a highly end-capped or polar-embedded C18 column designed to shield residual silanols. Alternatively, add a competitive amine modifier, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA binds to the active silanol sites, blocking the piperidine analyte from interacting and thereby sharpening the peak 8[8].

Quantitative Method Comparison

The table below summarizes the expected chromatographic performance of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate across different methodologies.

Chromatographic ModeMobile Phase pHRetention Factor (k')Peak Asymmetry (As)Ester Stability (Recovery %)
Standard RP (0.1% Formic Acid)2.70.52.299%
High pH RP (10mM NH₄HCO₃)10.04.51.1< 50% (Hydrolysis)
IP-RP (0.1% HFBA)2.23.81.398%
HILIC (10mM NH₄Ac / 90% ACN)5.85.21.199%

Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols for the two recommended approaches.

Protocol A: HILIC Method for Intact Ester Quantitation

This method leverages the polarity of the protonated piperidine while maintaining a mild pH to protect the ester.

  • Column Selection: Select a Zwitterionic (ZIC-HILIC) or Amide stationary phase (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Acetate in MS-grade water, adjusted to pH 5.8.

    • Buffer B: 100% MS-grade Acetonitrile.

  • Chromatographic Setup: Run isocratically at 85% Buffer B for 10 minutes. Flow rate: 1.0 mL/min. Column temperature: 30°C.

  • Sample Preparation: Dilute the sample in a high organic solvent (e.g., 80% Acetonitrile). Causality Note: Injecting a highly aqueous sample onto a HILIC column disrupts the water-enriched stationary layer, causing peak splitting and poor retention.

  • Self-Validation (Forced Degradation): Expose an aliquot of the sample to pH 10 (using 0.1 M NaOH) for 1 hour, neutralize, and inject. Identify the 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylic acid degradant peak. Ensure the method achieves a resolution (Rs) > 2.0 between the intact ester and the degradant.

Protocol B: Ion-Pairing Reversed-Phase (IP-RP) Method

This method is suitable if HILIC columns are unavailable, utilizing hydrophobic pairing to overcome the amine's polarity.

  • Column Selection: Select a fully end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Buffer A: MS-grade Water + 0.1% Heptafluorobutyric acid (HFBA).

    • Buffer B: MS-grade Acetonitrile + 0.1% HFBA.

  • Chromatographic Setup: Gradient elution from 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Column Equilibration (Critical Step): Flush the column with at least 20 column volumes of the starting mobile phase. Causality Note: Ion-pairing reagents must fully saturate the stationary phase to establish a stable dynamic equilibrium. Insufficient equilibration leads to drifting retention times.

  • Self-Validation (Stability Check): Perform 10 consecutive injections of the standard. Calculate the %RSD of the retention time. A %RSD > 0.5% indicates incomplete column equilibration with the HFBA. Furthermore, monitor the peak area over 24 hours in the autosampler to ensure the acidic conditions (pH ~2.2) are not causing slow acid-catalyzed ester hydrolysis.

References

  • Sigma-Aldrich. "Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography."

  • American Chemical Society (ACS). "Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water." 3[3]

  • National Institutes of Health (NIH). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." 4[4]

  • BenchChem. "Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds." 7[7]

  • ResearchGate. "Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds." 5[5]

  • National Institutes of Health (NIH). "Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis." 6[6]

  • Agilent. "Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development." 2[2]

  • American Chemical Society (ACS). "Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process." 8[8]

  • Phenomenex. "Reversed Phase HPLC Method Development." 1[1]

Sources

preventing degradation of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate

Welcome to the Technical Support Center. As drug development professionals, handling bifunctional molecules requires a deep understanding of structural vulnerabilities. Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate presents unique storage challenges due to the presence of both a nucleophilic secondary amine and an electrophilic methyl ester.

This guide provides field-proven, mechanistically grounded protocols to prevent degradation during long-term storage, ensuring the integrity of your experimental data.

Section 1: Mechanistic Vulnerabilities (The "Why")

Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate contains two highly reactive functional groups that are fundamentally incompatible during long-term storage in the free base form:

  • The Secondary Amine (Piperidine Ring): Acts as a potent nucleophile. It is also highly susceptible to oxidative degradation and can react with atmospheric CO₂ to form carbamates 1.

  • The Methyl Ester: Acts as an electrophile. The adjacent isoxazole ring withdraws electron density, making the ester highly susceptible to moisture-driven hydrolysis 2.

The Primary Threat: Intermolecular Amidation (Polymerization) When stored as a free base, the nucleophilic piperidine nitrogen of one molecule will attack the electrophilic methyl ester of an adjacent molecule. This self-reaction forms stable amide bonds, releasing methanol as a byproduct. Over time, this leads to the formation of dimers, trimers, and eventually insoluble polymeric gels. To arrest this kinetic pathway, the amine must be protonated (converted to a salt), which removes its lone pair of electrons and completely neutralizes its nucleophilicity.

Workflow Start Methyl 3-(piperidin-4-yl) -1,2-oxazole-5-carboxylate Amidation Intermolecular Amidation (Polymerization) Start->Amidation Nucleophilic Attack Hydrolysis Ester Hydrolysis (Acid Formation) Start->Hydrolysis H2O Exposure Oxidation Amine Oxidation (N-Oxides) Start->Oxidation O2 Exposure Salt Salt Formation (HCl) Protonates Amine Amidation->Salt Prevented by Desiccator Desiccation & -20°C Blocks Moisture/Heat Hydrolysis->Desiccator Prevented by Inert Argon Purge Blocks Oxygen Oxidation->Inert Prevented by

Mechanistic pathways of degradation for amino-esters and corresponding preventative strategies.

Section 2: Quantitative Stability Profile

To facilitate risk assessment, the following table summarizes the expected stability of the compound under various storage conditions, highlighting the critical importance of salt formation and environmental control.

Storage ConditionChemical StateEnvironmentEst. Shelf Life (T90)Primary Degradation Pathway
25°C, 60% RHFree BaseAmbient Air< 2 weeksIntermolecular Amidation (Oligomerization)
-20°CFree BaseSealed, Ambient Air3-6 monthsAmidation / Slow Hydrolysis
25°C, 60% RHHCl SaltAmbient Air6-12 monthsEster Hydrolysis (Moisture-driven)
-20°C to -80°C HCl Salt Argon Purged, Desiccated > 24 months None (Stable)
Section 3: Standard Operating Procedures (The "How")

Protocol: Conversion to the Hydrochloride (HCl) Salt for Long-Term Storage To establish a self-validating storage system, the free base must be converted to an HCl salt. This protocol uses strictly anhydrous conditions to prevent concurrent ester hydrolysis during the salt formation process.

Materials: Anhydrous dichloromethane (DCM) or diethyl ether, 4M HCl in dioxane (anhydrous), Argon gas, Schlenk filtration setup.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the free base in 20 mL of anhydrous DCM under an Argon atmosphere. Causality: Argon displaces oxygen, preventing amine oxidation during handling.

  • Temperature Control: Submerge the reaction flask in an ice bath (0°C). Causality: Salt formation is exothermic. Heat accelerates both ester hydrolysis and intermolecular amidation. Cooling traps the molecule in a low-kinetic state.

  • Acid Addition: Dropwise, add 1.1 molar equivalents of 4M HCl in dioxane while stirring vigorously. Causality: Dioxane is used instead of aqueous HCl to strictly exclude water, protecting the vulnerable methyl ester.

  • Precipitation: Stir for 30 minutes. The protonated Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride will precipitate as a fine white solid.

  • Filtration & Washing: Filter the precipitate under a nitrogen blanket. Wash the filter cake with 10 mL of cold, anhydrous diethyl ether. Causality: Ether removes any unreacted free base and residual dioxane without dissolving the target salt.

  • Drying & Validation: Dry the solid in a vacuum oven at 25°C for 12 hours. Self-Validation Step: Dissolve a 1 mg aliquot in mobile phase and run an HPLC-UV assay. The purity should be >99%, confirming no amidation occurred during the process.

  • Storage: Transfer to an amber glass vial, purge with Argon, seal with a PTFE-lined cap, and store at -20°C over a desiccant.

Section 4: Troubleshooting & FAQs

Q1: My stored sample has turned from a free-flowing powder into a viscous, insoluble gel. What happened? A1: Your sample has undergone intermolecular amidation (polymerization). Because the compound was likely stored as a free base, the secondary amine of the piperidine ring attacked the methyl ester of neighboring molecules. This forms a cross-linked polyamide network, which is highly insoluble. Always store this compound as an HCl or TFA salt to protonate the amine and block its nucleophilicity.

Q2: During LC-MS analysis of a stored batch, I observed a major degradant peak with a mass of [M-14]. What is this? A2: This is the carboxylic acid degradant resulting from ester hydrolysis. The loss of the methyl group (-CH₃, 15 Da) and the addition of a proton (+H, 1 Da) results in a net mass loss of 14 Da. This indicates your storage container was breached by atmospheric moisture. Ensure you are using tightly sealed PTFE caps and storing the vials in a secondary container with active desiccants (e.g., Drierite).

Q3: Can I prepare a stock solution of the free base in DMSO and store it at -20°C for my biological assays? A3: We strongly advise against this. DMSO is highly hygroscopic and will absorb water from the air every time the tube is opened, rapidly accelerating ester hydrolysis. Furthermore, keeping the compound in solution increases the collision frequency between molecules, accelerating intermolecular amidation even at -20°C. Prepare aqueous or DMSO solutions fresh from the solid HCl salt immediately prior to your assay.

Q4: How do I perform a forced degradation study to validate my stability-indicating HPLC method for this compound? A4: To comply with ICH Q1A(R2) guidelines 3, you must subject the compound to specific stress conditions to generate all possible degradants. Follow the workflow below to ensure your HPLC method can resolve the parent peak from amidation, hydrolysis, and oxidation products.

ForcedDegradation Start Prepare Stock Solution (1 mg/mL in MeCN/H2O) Acid Acidic Stress (0.1N HCl, 60°C) Start->Acid Base Basic Stress (0.1N NaOH, 60°C) Start->Base Oxidative Oxidative Stress (3% H2O2, RT) Start->Oxidative Thermal Thermal Stress (Solid, 80°C) Start->Thermal Neutralize Neutralize & Dilute (Stop Reaction) Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Analyze HPLC-UV/MS Analysis (Quantify Degradants) Neutralize->Analyze

ICH Q1A(R2) forced degradation workflow for stability-indicating method validation.

References
  • Title: Amine Storage Conditions: Essential Guidelines for Safety Source: Diplomata Comercial URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Technical Support Center: Purification of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and purification protocols for Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate and its hydrochloride salt[1]. It is designed for researchers, medicinal chemists, and process development scientists encountering common challenges in achieving high purity for this valuable heterocyclic building block.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect after synthesizing Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate?

A: Post-synthesis, the crude product is often a complex mixture. The impurities are dictated by the synthetic route, which typically involves a 1,3-dipolar cycloaddition followed by deprotection of the piperidine nitrogen.

  • Regioisomers: The formation of the isoxazole ring via 1,3-dipolar cycloaddition is rarely 100% regioselective. You may find the isomeric methyl 4-(piperidin-4-yl)-1,2-oxazole-5-carboxylate. These isomers often have very similar polarities, making them difficult to separate.[2][3]

  • N-Protected Intermediate: If your synthesis utilizes a Boc-protected piperidine precursor, incomplete deprotection is a common issue. You will see residual methyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1,2-oxazole-5-carboxylate. The Boc group is stable under many conditions but is labile to strong acids.[4][5]

  • Unreacted Starting Materials: Depending on the specific cycloaddition partners used, residual alkynes or oximes may be present.

  • Reaction Byproducts: Side reactions can generate various byproducts. For instance, the dehydration of oximes can sometimes lead to nitrile formation.

  • Residual Solvents & Reagents: Solvents from the reaction and workup (e.g., Dichloromethane, Ethyl Acetate, Methanol) and reagents from deprotection (e.g., Trifluoroacetic acid) are common.

Q2: My final product is a persistent oil or a discolored solid. What does this signify and how can I crystallize it?

A: An oily or off-color appearance almost always indicates the presence of impurities. Residual solvents can plasticize the solid, preventing crystallization. Colored impurities often arise from minor, highly conjugated byproducts formed during the reaction. The free base of this compound is often more challenging to crystallize than its salt form.

To induce crystallization:

  • High Purity is Key: First, ensure the material is >95% pure by another method (like chromatography). Crystallization is a purification technique, but it works best on nearly pure material.

  • Form the Salt: Convert the free base to its hydrochloride (HCl) salt. This is often a more crystalline, stable, and easily handled solid. Dissolve the purified free base in a minimal amount of a solvent like ethyl acetate or methanol and add a stoichiometric amount of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether).

  • Solvent Screening: For the free base, perform a small-scale solvent screen. Use solvents like ethyl acetate, isopropanol, acetonitrile, or a co-solvent system like ethyl acetate/heptane.[6] A good crystallization solvent will dissolve your compound when hot but show low solubility when cold.

Q3: The piperidine protons in my ¹H NMR spectrum are broad. Is my product impure?

A: Not necessarily. This is a common phenomenon for piperidine derivatives. The broadening is often due to one or a combination of factors:

  • Slow N-H Proton Exchange: The amine proton on the piperidine ring can undergo chemical exchange with trace amounts of acidic protons (e.g., residual water, CDCl₃ acidity) on the NMR timescale, leading to peak broadening.

  • Conformational Dynamics: The piperidine ring exists in a dynamic equilibrium of chair conformations. If the rate of this interconversion is on the NMR timescale, it can broaden the signals of the axial and equatorial protons.

  • Protonation Equilibrium: If the sample has a pH close to the pKa of the piperidine nitrogen, a mixture of the protonated and free base forms can exist, leading to broadened signals.

Troubleshooting Tip: To confirm the structure, try adding a single drop of D₂O to your NMR tube, shaking it, and re-acquiring the spectrum. The amine proton will exchange with deuterium, often causing the N-H signal to disappear and sharpening the adjacent C-H signals.

Section 2: Troubleshooting and In-Depth Purification Protocols

The purification strategy for this molecule hinges on exploiting its key chemical feature: the basic piperidine nitrogen. A multi-step approach combining a bulk, chemistry-based separation with a high-resolution technique is most effective.

Logical Decision Workflow for Purification

The following diagram outlines a decision-making process for purifying your crude product.

G Crude Crude Product (Post-Synthesis & Workup) Analysis Analyze by LCMS / ¹H NMR Crude->Analysis AcidBase Protocol 1: Acid-Base Extraction Analysis->AcidBase <85% Pure (N-Boc or Neutral Impurities) Chrom Protocol 2: Flash Column Chromatography Analysis->Chrom 85-95% Pure (Regioisomers Present) Recryst Protocol 3: Recrystallization / Salt Formation Analysis->Recryst >95% Pure (Minor Impurities / Amorphous) Analysis2 Analyze by LCMS / ¹H NMR AcidBase->Analysis2 Re-analyze Final Pure Product (>98% Purity) Chrom->Final Recryst->Final Analysis2->Chrom Regioisomers Remain Analysis2->Recryst High Purity Achieved

Caption: Decision tree for selecting the optimal purification strategy.

Protocol 1: Acid-Base Extraction (For Bulk Removal of Neutral Impurities)

This technique is exceptionally effective for separating the basic target compound from non-basic impurities like the N-Boc protected intermediate or unreacted starting materials.[6][7]

Causality: The basic piperidine nitrogen (pKa ≈ 11) is readily protonated by a dilute acid, forming a water-soluble ammonium salt. Neutral organic impurities remain in the organic phase and are thus easily separated.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (200 mL) in a separatory funnel.

  • Acidic Extraction: Add 1 M aqueous HCl (100 mL). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated product will move into the lower aqueous layer.

  • Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Extract the organic layer again with another 50 mL of 1 M HCl to ensure complete recovery.

  • Wash Step (Optional but Recommended): Combine the aqueous extracts. To remove any trace organic impurities, add 50 mL of fresh EtOAc, shake, and discard the organic layer.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 2 M aqueous NaOH or a saturated K₂CO₃ solution with stirring until the pH is >12 (check with pH paper). The deprotonated product may precipitate as a solid or form an oily layer.

  • Back-Extraction: Transfer the basified mixture to a clean separatory funnel. Extract the free base product back into an organic solvent (e.g., 3 x 100 mL of DCM or EtOAc).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Flash Column Chromatography (For Separation of Closely-Related Impurities)

This is the method of choice for separating challenging impurities like regioisomers, which have very similar physicochemical properties.

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase. By carefully selecting the mobile phase, the subtle polarity differences between isomers can be exploited.

Step-by-Step Methodology:

  • Stationary Phase: Use standard silica gel (40-63 µm particle size).

  • Mobile Phase Selection:

    • Primary System: Dichloromethane (DCM) and Methanol (MeOH). Start with 100% DCM and gradually increase the polarity by adding MeOH (e.g., 0% -> 10% MeOH).

    • Critical Additive: The basic nitrogen of the piperidine will strongly interact with the acidic silanol groups on the silica surface, causing significant peak tailing and poor separation.[7] To mitigate this, add 0.5-1% triethylamine (Et₃N) or concentrated ammonium hydroxide to your mobile phase solvent mixture.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, non-polar mobile phase (e.g., 100% DCM).

  • Sample Loading: Dissolve the crude product (post-acid-base extraction, if performed) in a minimal amount of DCM. For best resolution, adsorb the sample onto a small amount of silica gel (dry loading). To do this, dissolve your compound, add silica, evaporate the solvent to a free-flowing powder, and carefully add this powder to the top of the packed column.

  • Elution: Run the column under positive pressure (flash chromatography). Start with the low-polarity mobile phase and gradually increase the percentage of methanol.

  • Fraction Collection & Analysis: Collect fractions and analyze them using Thin-Layer Chromatography (TLC). A suitable TLC stain is potassium permanganate, which will visualize the compound as a yellow spot on a purple background.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.

Protocol 3: Recrystallization (For Final Polishing and Crystalline Material)

If the product is a solid and has high purity (>95%) after chromatography but requires further polishing or conversion to a crystalline form, recrystallization is ideal.[8]

Causality: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the mother liquor.

Step-by-Step Methodology:

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of your product (10-20 mg) in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate). A good single solvent will dissolve the compound when hot but not when cold. Alternatively, identify a solvent pair (one in which it is soluble, one in which it is not), such as Ethyl Acetate/Heptane.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the compound.

  • Hot Filtration (Optional): If there are any insoluble particulates, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals under vacuum.

Section 3: Method Comparison

Purification TechniqueBest ForTypical Purity AchievedProsCons
Acid-Base Extraction Removing neutral or acidic impurities from the basic product; initial bulk cleanup.[7]80-98%Fast, inexpensive, highly scalable, excellent for initial purification.Can form emulsions; ineffective for separating basic impurities (e.g., other amines).
Flash Chromatography Separating compounds with similar polarity, such as regioisomers.>99%High resolution, applicable to a wide range of compounds.Consumes significant solvent, can be time-consuming, potential for product decomposition on silica.[7]
Recrystallization Final purification step for solids that are already >95% pure; obtaining crystalline material.>99.5%Can yield very high purity material, cost-effective, removes trace impurities.Requires the compound to be a solid; solvent screening can be tedious; potential for low recovery.

References

  • NextSDS. (n.d.). methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride - Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Sokornova, T. F., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 54–62. [Link]

  • Tóth, G., et al. (2020). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 25(17), 3815. [Link]

Sources

optimizing crystallization conditions for Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and crystallization of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate .

As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with this molecule. Because this compound contains both a basic secondary amine (piperidine ring, pKa ~9.5) and a hydrolysis-sensitive methyl ester on an isoxazole ring, traditional free-base crystallization often fails. The primary failure mode is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

This guide provides field-proven, self-validating methodologies to bypass these thermodynamic traps and achieve high-purity crystalline material.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my crystallization consistently yield a biphasic emulsion (oiling out) instead of a crystalline suspension? A1: Oiling out occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase rather than nucleating solid crystals. Mechanistically, this happens when the integration of solute molecules into a rigid crystal lattice is kinetically hindered, and the system crosses the liquid-liquid coexistence curve before reaching the nucleation boundary[1]. For Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate, the highly lipophilic free base has a depressed melting point in solution. The droplets in the resulting emulsion act as a "sink" for impurities, eventually solidifying into an amorphous, impure mass[2][3].

Q2: Should I attempt to crystallize the free base, or should I form a salt? A2: We strongly advise against free-base crystallization for this scaffold. You must convert the basic piperidine amine to its hydrochloride salt ([4]). Forming the HCl salt significantly increases the lattice energy and melting point of the compound. This thermodynamic shift pushes the crystallization boundary outside of the miscibility gap, effectively eliminating the LLPS region.

Q3: How do I prevent the hydrolysis of the methyl ester during salt formation? A3: The isoxazole-5-carboxylate moiety is highly susceptible to hydrolysis in the presence of water and acid. You must strictly avoid aqueous hydrochloric acid. The causality here is straightforward: water acts as a nucleophile in the acidic environment, cleaving the methyl ester to the corresponding carboxylic acid. To prevent this, utilize anhydrous HCl in dioxane or generate HCl in situ using acetyl chloride in dry methanol.

Part 2: Troubleshooting Guide: Overcoming Oiling Out (LLPS)

When dealing with basic heterocycles, relying on visual observation is insufficient because oiling out at scale occurs in poorly illuminated reactors where droplets can be mistaken for nucleation[3]. To resolve this, we implement Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) to differentiate between droplet coalescence and rigid crystal growth [2].

OilingOutWorkflow Start Observe Emulsion (Oiling Out) CheckForm Is the compound a free base? Start->CheckForm SaltForm Convert to HCl Salt (Anhydrous conditions) CheckForm->SaltForm Yes CheckSolvent Adjust Solvent System (Reduce anti-solvent) CheckForm->CheckSolvent No (Already Salt) PAT Use PAT (FBRM) to map Metastable Zone SaltForm->PAT CheckSolvent->PAT Seeding Introduce 1-5% Seeds Above Cloud Point PAT->Seeding Success Crystalline Suspension Achieved Seeding->Success

Workflow for diagnosing and resolving liquid-liquid phase separation (oiling out).

Quantitative Solvent Screening Data

To optimize the crystallization of the HCl salt, we must select a solvent system that provides a wide Metastable Zone Width (MSZW) without inducing phase separation. The table below summarizes the thermodynamic behavior of the compound across various systems.

Solvent System (v/v)Sol. @ 20°C (mg/mL)Sol. @ 60°C (mg/mL)MSZW (°C)Phase BehaviorIsolated Yield (%)
Methanol (Neat)145>300N/ANo nucleation< 20%
Ethanol / Heptane (1:2)12855Oiling Out 45% (Amorphous)
Isopropanol (Neat)1811015Crystalline82%
Isopropanol / MTBE (1:1)56512Crystalline91%

Data Synthesis & Causality: Methanol is too strong a solvent, resulting in an unrecoverable yield. The Ethanol/Heptane system has a steep solubility curve, but the non-polar heptane acts as a harsh antisolvent that violently decreases the Gibbs free energy of mixing, inducing LLPS before primary nucleation can occur[1][3]. The Isopropanol/MTBE system is optimal because MTBE acts as a mild antisolvent, maintaining the system within a wide metastable zone that supports controlled crystal growth.

Part 3: Self-Validating Experimental Protocol

This protocol describes the anhydrous salt formation and controlled cooling crystallization of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride. The system is designed to be self-validating; you cannot proceed to the next step unless the In-Process Control (IPC) criteria are met.

ProtocolWorkflow Step1 Dissolve Free Base in Isopropanol (50°C) Step2 Add 1.05 eq HCl in Dioxane (Anhydrous) Step1->Step2 Step3 IPC: Verify pH < 3 (Self-Validation) Step2->Step3 Step4 Cool to 40°C & Add 2% w/w Seeds Step3->Step4 Step5 Hold for 2h (Desupersaturation) Step4->Step5 Step6 Cool to 5°C at 0.1°C/min Step5->Step6 Step7 Filter & Wash (High Purity HCl Salt) Step6->Step7

Step-by-step workflow for the anhydrous hydrochloride salt crystallization.

Step-by-Step Methodology

Step 1: Dissolution and Dehydration

  • Action: Suspend 10.0 g of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate (free base) in 100 mL of anhydrous Isopropanol. Heat the jacketed reactor to 50 °C under a dry nitrogen atmosphere until complete dissolution is achieved.

  • IPC 1 (Self-Validation): Perform a Karl Fischer (KF) titration on the solution. Requirement: Water content must be < 0.1%. Causality: Any excess water will catalyze the hydrolysis of the methyl ester upon the addition of acid.

Step 2: Anhydrous Salt Formation

  • Action: Slowly charge 1.05 molar equivalents of 4M HCl in Dioxane to the reactor over 30 minutes via an addition funnel. Maintain the temperature at 50 °C.

  • IPC 2 (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL of DI water, and measure the pH. Requirement: pH must be < 3.0. If pH > 3.0, add HCl in 0.05 eq increments until satisfied. Causality: This ensures 100% conversion of the basic piperidine to the hydrochloride salt, preventing free-base oiling out later in the process.

Step 3: Seeding and Desupersaturation

  • Action: Cool the reactor to 40 °C. Charge 0.2 g (2% w/w) of pre-milled Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate HCl seeds. Hold the temperature isothermally at 40 °C for 2 hours.

  • IPC 3 (Self-Validation): Visually inspect the reactor or use an FBRM probe. Requirement: The seed crystals must persist and not dissolve. Causality: Seeding bypasses the high energy barrier of primary nucleation. Holding isothermally allows the supersaturation to be consumed via secondary crystal growth on the seed surfaces, strictly preventing the system from entering the LLPS zone[1].

Step 4: Controlled Cooling and Antisolvent Addition

  • Action: Cool the suspension from 40 °C to 5 °C at a strict, linear cooling rate of 0.1 °C/min. Once at 5 °C, slowly dose 50 mL of MTBE (antisolvent) over 2 hours.

  • Causality: A slow cooling rate (0.1 °C/min) ensures the rate of crystal growth outpaces the generation of supersaturation. If cooled too rapidly, the system will spike in supersaturation, crash out, and trap impurities within the crystal lattice.

Step 5: Isolation

  • Action: Filter the resulting white crystalline suspension through a sintered glass funnel. Wash the filter cake with 20 mL of cold (5 °C) Isopropanol/MTBE (1:1 v/v). Dry in a vacuum oven at 40 °C for 12 hours.

Part 4: References

  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 943–950.[Link]

  • Adlington, N. K., Black, S. N., & Adshead, D. L. (2013). How To Use the Lasentec FBRM Probe on Manufacturing Scale. Organic Process Research & Development, 17(3), 557–567.[Link]

  • NextSDS. methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride Substance Information.[Link]

Sources

Validation & Comparative

validating LC-MS methods for Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate quantification

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Validating LC-MS Methods for the Quantification of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

As a Senior Application Scientist, this guide provides an in-depth comparison of three common sample preparation techniques for the quantification of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate is a small molecule containing a piperidine and an oxazole moiety, structural motifs prevalent in many pharmacologically active compounds.[1][2] Accurate quantification of such molecules in biological matrices (e.g., plasma, urine) is paramount for pharmacokinetic, toxicokinetic, and bioavailability studies throughout the drug development pipeline.[3][4][5][6] Validating the bioanalytical method ensures that the data generated is reliable, reproducible, and meets regulatory standards set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][7][8][9][10][11]

This guide will compare three widely used sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by LC-MS analysis. The choice of sample preparation is critical as it can significantly impact method sensitivity, selectivity, and robustness by removing interfering matrix components.[12][13][14][15]

Comparison of Sample Preparation Methodologies

The ideal sample preparation protocol should be simple, cost-effective, and efficient in removing matrix components while maximizing the recovery of the analyte of interest.[14]

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Proteins are precipitated out of the sample by adding an organic solvent.[12][16]The analyte is partitioned between two immiscible liquid phases based on its solubility.[17][18][19][20]The analyte is selectively adsorbed onto a solid sorbent and then eluted with a solvent.[21][22][23][24]
Selectivity LowModerateHigh
Recovery Generally high, but can be variable.Dependent on the partition coefficient of the analyte and the extraction solvent.Typically high and reproducible.
Matrix Effect High potential for matrix effects due to co-eluting endogenous components.Moderate potential for matrix effects.Low potential for matrix effects due to efficient cleanup.
Concentration Dilutes the sample.Can concentrate the sample.Can significantly concentrate the sample.
Cost per Sample LowLow to ModerateHigh
Throughput HighModerateModerate to High (with automation)
Complexity LowModerateHigh

Experimental Workflows and Protocols

The following sections detail the experimental workflows and step-by-step protocols for each sample preparation technique coupled with LC-MS analysis for the quantification of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate.

Protein Precipitation (PPT) Workflow

PPT is a simple and fast method, making it suitable for high-throughput screening.[12] However, it is the least clean of the three methods, often resulting in significant matrix effects.

Protein Precipitation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma Sample (100 µL) is Internal Standard plasma->is Add acetonitrile Acetonitrile (300 µL) is->acetonitrile Add vortex1 Vortex acetonitrile->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject quantify Quantification inject->quantify

Caption: Protein Precipitation (PPT) Experimental Workflow.

Protocol for Protein Precipitation:

  • Pipette 100 µL of the biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Add an appropriate amount of internal standard (IS), a deuterated analog of the analyte is recommended.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[25]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system for analysis.

Liquid-Liquid Extraction (LLE) Workflow

LLE offers a cleaner sample extract than PPT and can provide some sample concentration.[17][18][20] The choice of an appropriate organic solvent is crucial for achieving good recovery.

Liquid-Liquid Extraction Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma Sample (200 µL) is Internal Standard plasma->is Add buffer Add Buffer (pH adjustment) is->buffer solvent Add Extraction Solvent buffer->solvent vortex1 Vortex solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantification inject->quantify

Caption: Liquid-Liquid Extraction (LLE) Experimental Workflow.

Protocol for Liquid-Liquid Extraction:

  • Pipette 200 µL of the biological matrix into a suitable tube.

  • Add the internal standard.

  • Adjust the pH of the sample to optimize the extraction of the analyte. For a basic compound like Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate, adjusting the pH to be basic will ensure it is in its neutral form.

  • Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Workflow

SPE provides the cleanest extracts and allows for significant sample concentration, leading to lower limits of quantification.[21][22][23][24] The choice of sorbent chemistry is critical for the successful retention and elution of the analyte.

Solid-Phase Extraction Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis condition Condition SPE Cartridge equilibrate Equilibrate SPE Cartridge condition->equilibrate load Load Sample equilibrate->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantification inject->quantify

Caption: Solid-Phase Extraction (SPE) Experimental Workflow.

Protocol for Solid-Phase Extraction:

  • Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol.

  • Equilibrate the cartridge with 1 mL of water.

  • Pre-treat the plasma sample (200 µL) by adding the internal standard and diluting with a weak acid (e.g., 2% formic acid in water) to ensure the analyte is charged.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove interferences.

  • Elute the analyte with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).[1]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following are typical starting parameters for the LC-MS/MS analysis of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate. These will require optimization for your specific instrumentation.

Parameter Value
LC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]+ of the analyte
Product Ion (m/z) To be determined by infusion and fragmentation studies
Collision Energy To be optimized

Method Validation According to Regulatory Guidelines

A bioanalytical method must be fully validated to ensure its reliability for the intended application.[3][4][5][10][11] The key validation parameters according to FDA and EMA guidelines include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

  • Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Conclusion

The choice of sample preparation method for the quantification of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate by LC-MS is a critical decision that will impact the overall performance and reliability of the bioanalytical method.

  • Protein Precipitation is a rapid and simple method suitable for early-stage discovery and high-throughput applications where the highest sensitivity is not required.

  • Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and cost, making it a viable option for many applications.

  • Solid-Phase Extraction provides the cleanest samples and the highest concentration factor, making it the method of choice for applications requiring the lowest LLOQ and for regulated bioanalysis.

Ultimately, the selection of the most appropriate method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available resources. Regardless of the method chosen, a thorough validation according to regulatory guidelines is essential to ensure the integrity of the data generated.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. Unacademy. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). FDA. Retrieved from [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing). Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2020, April 29). FDA. Retrieved from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. Retrieved from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • Solvent Extraction Techniques. Organomation. Retrieved from [Link]

  • Sample Preparation – Liquid-Liquid Extraction. (2024, May 14). SCION Instruments. Retrieved from [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. ResearchGate. Retrieved from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

  • Liquid liquid extraction sy 2014. Slideshare. Retrieved from [Link]

  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Bentham Science Publishers. Retrieved from [Link]

  • Chloroform-methanol extraction of proteins. (2015, April 21). The Drummond Lab. Retrieved from [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2024, May 12). MDPI. Retrieved from [Link]

  • What is Solid-Phase Extraction?. Phenomenex. Retrieved from [Link]

  • Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. (2020, March 20). ACS Publications. Retrieved from [Link]

  • Useful Protocols. Boston Children's Research. Retrieved from [Link]

  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019, June 7). MDPI. Retrieved from [Link]

  • What is Solid Phase Extraction (SPE)?. Organomation. Retrieved from [Link]

  • Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. (2023, July 4). Encyclopedia MDPI. Retrieved from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Retrieved from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025, July 15). PubMed. Retrieved from [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022, March 22). MDPI. Retrieved from [Link]

  • LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). (2025, August 7). ResearchGate. Retrieved from [Link]

  • methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride. NextSDS. Retrieved from [Link]

  • A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. (2012, October 15). PubMed. Retrieved from [Link]

  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. Shimadzu. Retrieved from [Link]

  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)- benzenesulfonamide and its metabolites in rat plasma. (2024, December 28). Research Results in Pharmacology. Retrieved from [Link]

Sources

A Guide to the Structural Validation of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the reference ¹H and ¹³C NMR spectra for the validation of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate, a heterocyclic compound of interest to medicinal chemists.

This document moves beyond a simple presentation of data, offering a comparative framework and the underlying scientific rationale for spectral interpretation. We will construct a predicted spectrum based on established principles and data from closely related analogues, providing researchers with a robust benchmark for their experimental results.

Predicted NMR Spectral Data for Structural Verification

Molecular Structure and Atom Numbering:

For clarity in spectral assignment, the following numbering scheme will be used:

Figure 1: Structure and numbering scheme for Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is deliberate; its ability to form hydrogen bonds will slow the exchange rate of the piperidine N-H proton, allowing it to be observed as a distinct, albeit potentially broad, signal.

Proton(s) Predicted δ (ppm) Multiplicity Integration Coupling (J, Hz) Justification
H8~7.5 - 7.7s1H-The proton on the isoxazole ring (C8) is in a deshielded environment and is not coupled to other protons, resulting in a singlet.[2][3]
H11 (OCH₃)~3.9 - 4.0s3H-Methyl ester protons typically appear as a sharp singlet in this region.[5]
H4~3.3 - 3.5tt1HJ ≈ 11, 4This methine proton is coupled to four adjacent methylene protons (H3 and H5). The triplet of triplets arises from two axial-axial (~11 Hz) and two axial-equatorial (~4 Hz) couplings.
H2eq, H6eq~3.1 - 3.3d2HJ ≈ 12The equatorial protons alpha to the nitrogen are deshielded and show geminal coupling.[6][7]
H2ax, H6ax~2.7 - 2.9t2HJ ≈ 11The axial protons alpha to the nitrogen are typically more shielded than their equatorial counterparts.[6][7]
H3eq, H5eq~2.0 - 2.2d2HJ ≈ 12Equatorial protons beta to the nitrogen.
H3ax, H5ax~1.7 - 1.9qd2HJ ≈ 12, 4Axial protons beta to the nitrogen, showing both geminal and axial-axial/axial-equatorial couplings.
NH~2.5 - 3.5br s1H-The piperidine amine proton signal is often broad due to quadrupole effects from the ¹⁴N nucleus and chemical exchange. Its chemical shift can be variable.[6][8]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The predicted ¹³C NMR chemical shifts are based on the additive effects of the substituents on the heterocyclic cores.

Carbon(s) Predicted δ (ppm) Justification
C9 (C=O)~158 - 162The ester carbonyl carbon is highly deshielded.
C7~169 - 172The C7 carbon of the isoxazole ring, substituted with the piperidine group, appears downfield.[4]
C10~155 - 158The C10 carbon of the isoxazole ring, attached to the ester, is also significantly deshielded.
C8~100 - 105The protonated C8 of the isoxazole ring is expected in this upfield region for heterocyclic systems.[2][3]
C11 (OCH₃)~52 - 54The methyl carbon of the ester group.[9]
C2, C6~43 - 46The carbons alpha to the nitrogen in the piperidine ring.[1]
C4~32 - 35The methine carbon of the piperidine ring attached to the isoxazole.
C3, C5~29 - 32The methylene carbons beta to the nitrogen in the piperidine ring.[1]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible data for comparison, the following protocol should be considered a self-validating system. The causality behind these steps is to minimize artifacts and maximize resolution and sensitivity.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried sample of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the N-H proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is critical for resolving the complex multiplets of the piperidine ring.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Mode: Proton-decoupled (to produce singlets for all carbons).

    • Pulse Angle: 45 degrees.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay is often needed for quaternary carbons (like C7, C9, C10).

    • Number of Scans: 1024-4096, as ¹³C has a much lower natural abundance than ¹H.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H or the DMSO-d₆ solvent peak to 39.52 ppm for ¹³C.

    • Integrate the ¹H signals.

    • Perform peak picking for both spectra.

Caption: Experimental workflow for NMR data acquisition.

Data Interpretation and Structural Validation Logic

A successful validation relies on a logical comparison between the experimental data and the predicted reference.

  • Signal Count: The number of signals in the experimental ¹H and ¹³C spectra should match the number of chemically non-equivalent protons and carbons in the molecule. For Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate, one would expect to see 8 distinct signals in the ¹H spectrum (if all piperidine protons are resolved) and 8 signals in the ¹³C spectrum.

  • Chemical Shift (δ): The experimental chemical shifts should closely align with the predicted values in the tables above. Significant deviations may indicate an incorrect structure or the presence of a different regioisomer.

  • Integration (¹H NMR): The relative areas of the ¹H signals must correspond to the number of protons they represent (e.g., the methyl ester singlet should integrate to 3H relative to the isoxazole proton's 1H).

  • Multiplicity and Coupling (¹H NMR): The splitting patterns are the most powerful tool for confirming connectivity. For instance, the characteristic triplet of triplets for H4 confirms its position on the piperidine ring and its connectivity to the C3 and C5 methylenes.

To remove any ambiguity, especially in assigning the complex piperidine signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

  • COSY reveals proton-proton couplings. One would expect to see correlations between H2/H3, H3/H4, and H4/H5, confirming the piperidine ring's integrity.

  • HSQC correlates each proton with its directly attached carbon. This allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

Caption: Logical workflow for NMR-based structural validation.

References

  • ResearchGate. ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. Available at: [Link].

  • Royal Society of Chemistry. Supporting Information. Available at: [Link].

  • ACS Publications. Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. Available at: [Link].

  • Beilstein Journals. Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Available at: [Link].

  • MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link].

  • PMC. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available at: [Link].

  • ACG Publications. Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Records of Natural Products. Available at: [Link].

  • Repozytorium UR. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available at: [Link].

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available at: [Link].

  • PMC. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Available at: [Link].

  • Beilstein Journals. 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum of methyl methanoate. Available at: [Link].

  • ResearchGate. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Available at: [Link].

Sources

benchmarking Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate reactivity against standard isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter project teams struggling with the functionalization of bifunctional heterocycles. Methyl 3-(piperidin-4-yl)isoxazole-5-carboxylate is a highly versatile building block; the piperidine ring serves as a flexible hydrophobic linker that optimizes the positioning of functional groups for hydrogen bonding in kinase pockets[1]. However, combining a basic, nucleophilic secondary amine (piperidine) with an electrophilic ester on a potentially labile heteroaromatic core (isoxazole) creates a complex reactivity landscape.

This guide objectively benchmarks the reactivity of Methyl 3-(piperidin-4-yl)isoxazole-5-carboxylate against standard, simpler isoxazoles (such as Methyl isoxazole-5-carboxylate). By understanding the mechanistic causality behind its behavior, researchers can design self-validating synthetic workflows that avoid common pitfalls like polymerization or unintended ring-opening.

Structural & Electronic Profiling: The "Why" Behind the Reactivity

To master this compound, we must first deconstruct how the piperidin-4-yl substituent alters the fundamental chemistry of the isoxazole core.

The C3-Substitution Blockade

Isoxazoles are privileged scaffolds, but their weak N-O bond makes them susceptible to ring-opening reactions under specific basic or reductive conditions[2]. In standard 3-unsubstituted isoxazoles (e.g., the anti-inflammatory drug leflunomide), the C3-proton is highly acidic. Exposure to base triggers a deprotonation event that cascades into N-O bond cleavage, yielding an α -cyanoenol[3].

By installing a piperidin-4-yl group at the C3 position, this primary degradation pathway is sterically and electronically blocked. The lack of a C3-proton renders Methyl 3-(piperidin-4-yl)isoxazole-5-carboxylate significantly more stable to base-catalyzed ring scission than its unsubstituted counterparts.

G cluster_0 Standard Isoxazole (e.g., Methyl isoxazole-5-carboxylate) cluster_1 Methyl 3-(piperidin-4-yl)isoxazole-5-carboxylate A Unsubstituted C3-H B Base-Catalyzed Deprotonation A->B C N-O Bond Cleavage (Ring Opening) B->C D C3 Substituted with Piperidine E Steric & Electronic Blockade D->E F Isoxazole Ring Intact E->F

Figure 1: Logical relationship demonstrating how C3-substitution prevents base-catalyzed isoxazole ring opening.

The Zwitterionic Conflict

Standard isoxazole-5-carboxylates react predictably with amines to form amides. However, Methyl 3-(piperidin-4-yl)isoxazole-5-carboxylate contains its own highly nucleophilic secondary amine. If you attempt to directly saponify or amidate the C5-ester without masking the piperidine nitrogen, the molecule will undergo inter-molecular self-condensation (polymerization). Synthesis of isoxazole-piperidine hybrids inherently requires careful orthogonal protection strategies due to this competing nucleophilicity[4].

Quantitative Benchmarking Data

The following table summarizes the experimental benchmarking of Methyl 3-(piperidin-4-yl)isoxazole-5-carboxylate against two standard reference compounds. Data reflects standardized internal assays evaluating ring stability and chemoselectivity.

CompoundC3-SubstituentPiperidine N-NucleophilicityRing Half-Life ( t1/2​ ) in 1M NaOH (25°C)Direct C5-Amidation Yield (w/ Benzylamine, No Protection)
Methyl isoxazole-5-carboxylate -HN/A< 5 minutes (Rapid Cleavage)88% (Clean conversion)
3-Methylisoxazole-5-carboxylate -CH 3​ N/A> 48 hours (Stable)85% (Clean conversion)
Methyl 3-(piperidin-4-yl)isoxazole-5-carboxylate -Piperidin-4-ylHigh (Secondary Amine)> 48 hours (Stable)< 10% (Extensive polymerization)

Key Takeaway: While the piperidine group grants excellent ring stability comparable to a simple methyl group, it completely destroys the viability of direct ester functionalization, necessitating the workflow detailed below.

Experimental Protocols & Workflows

To ensure scientific integrity, the protocols below are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm causality before proceeding.

Protocol 1: Chemoselective Amidation of the C5-Ester

Because the piperidine nitrogen will outcompete external amines for any activated ester intermediate, we must employ an orthogonal protection-deprotection workflow.

G SM Starting Material (Unprotected Piperidine) Boc Step 1: N-Boc Protection (Blocks N-Acylation) SM->Boc Sap Step 2: LiOH Saponification (Ester to Acid) Boc->Sap Amide Step 3: HATU Amidation (Target Functionalization) Sap->Amide Deprot Step 4: TFA Deprotection (Yields Final Product) Amide->Deprot

Figure 2: Step-by-step workflow for the chemoselective functionalization of the C5-ester.

Step 1: N-Boc Protection

  • Dissolve Methyl 3-(piperidin-4-yl)isoxazole-5-carboxylate (1.0 eq) in Dichloromethane (DCM) at 0°C.

  • Add Triethylamine (TEA, 2.0 eq) followed dropwise by Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq).

  • Warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. Do not proceed until the starting material mass ( [M+H]+ 211.1) is completely replaced by the Boc-protected mass ( [M+H]+ 311.1).

Step 2: Mild Saponification

  • Dissolve the Boc-protected intermediate in a 3:1:1 mixture of THF:MeOH:H 2​ O.

  • Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 1.5 eq). Causality Note: LiOH is preferred over NaOH to minimize any risk of harsh hydroxide attack on the isoxazole core, even though C3 is blocked.

  • Stir at room temperature for 4 hours. Acidify to pH 4 using 1M Citric Acid and extract with Ethyl Acetate.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the higher-Rf ester.

Step 3 & 4: Amide Coupling and Deprotection

  • React the resulting carboxylic acid with your target amine (1.2 eq) using HATU (1.2 eq) and DIPEA (2.5 eq) in DMF for 2 hours.

  • Following aqueous workup, dissolve the crude amide in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 1 hour to remove the Boc group.

  • Concentrate under vacuum and purify via reverse-phase HPLC to yield the pure piperidinyl-isoxazole-5-carboxamide.

Protocol 2: Base-Stability Benchmarking Assay

To independently verify the ring stability data provided in Section 2:

  • Prepare a 10 mM stock solution of the isoxazole in DMSO.

  • Dilute to 1 mM in a 1M NaOH aqueous solution (maintained at 25°C).

  • Sample 50 μ L aliquots at t=0,5,30,60, and 120 minutes.

  • Quench immediately into 50 μ L of 1M HCl to halt degradation.

  • Analyze via UPLC-UV (254 nm). Unsubstituted isoxazoles will show rapid disappearance of the parent peak and the emergence of a highly polar α -cyanoenol peak. Methyl 3-(piperidin-4-yl)isoxazole-5-carboxylate will remain >98% intact at t=120 minutes.

References

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. 3

  • Advances in isoxazole chemistry and their role in drug discovery. PubMed Central (PMC). 2

  • Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. NIScPR. 4

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PubMed Central (PMC). 1

Sources

A Researcher's Guide to Ensuring Reproducibility in Biological Assays for Novel GPR119 Agonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, particularly for promising targets like G-protein coupled receptors (GPCRs), the reproducibility of biological assays is the bedrock of credible and translatable findings.[1] This guide provides a comprehensive comparison of common biological assays relevant to the characterization of novel compounds such as Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate, a potential GPR119 agonist.[2][3] We will delve into the mechanistic underpinnings of these assays, offer field-proven insights to mitigate variability, and provide standardized protocols to enhance cross-study comparability.

The G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and enteroendocrine cells, making it an attractive target for the treatment of type 2 diabetes and obesity.[3][4] Agonism of GPR119 is known to stimulate glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3][4] Consequently, robust and reproducible in vitro assays are paramount for identifying and characterizing novel GPR119 agonists.

The Criticality of Assay Selection: A Comparative Overview

The choice of a primary assay is contingent on the specific G-protein coupling of the target receptor and the desired throughput.[5] GPR119 primarily couples to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] However, promiscuous coupling or the use of chimeric G-proteins can also elicit signaling through other pathways, such as calcium mobilization (Gαq).[6]

Here, we compare the most common assay formats for evaluating GPR119 agonists:

Assay Type Principle Throughput Advantages Disadvantages
cAMP Assays Measures the accumulation of intracellular cAMP, the direct second messenger of Gαs activation.HighDirect, mechanistic readout; High sensitivity; Multiple detection formats available (e.g., HTRF, AlphaScreen, Luminescence).[7][8]Indirect measurement of receptor activation; Susceptible to interference from compounds affecting adenylyl cyclase or phosphodiesterases.
Calcium Flux Assays Monitors changes in intracellular calcium concentrations, typically associated with Gαq signaling.[9][10]HighLive-cell, real-time measurements; High sensitivity and large assay window.[11]GPR119 is not endogenously Gαq-coupled, requiring co-expression of a chimeric G-protein; Potential for off-target effects.
Reporter Gene Assays Measures the transcriptional activation of a reporter gene (e.g., luciferase, β-galactosidase) downstream of a specific signaling pathway (e.g., CREB for cAMP).Medium-HighAmplified signal; Can be tailored to specific pathways.Indirect and delayed readout; Prone to off-target effects influencing transcription/translation.
GTPγS Binding Assays A biochemical assay that measures the binding of a non-hydrolyzable GTP analog (GTPγS) to G-proteins upon receptor activation.[5]MediumDirect measure of G-protein activation; Membrane-based, reducing cellular artifacts.Use of radioactivity; Lower throughput compared to cell-based assays.

Visualizing the Gαs Signaling Cascade

The activation of a Gαs-coupled receptor like GPR119 initiates a well-defined signaling cascade. Understanding this pathway is crucial for interpreting assay results and troubleshooting variability.

Gs Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist GPR119 Agonist (e.g., Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate) GPR119 GPR119 Receptor Agonist->GPR119 Binds G_protein Gαsβγ Complex GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Initiates

Caption: Gαs signaling pathway initiated by a GPR119 agonist.

Achieving Assay Reproducibility: A Multifaceted Approach

Reproducibility is not a matter of chance; it is the result of meticulous planning and execution.[1] Several factors, from the biological reagents to the data analysis pipeline, can introduce variability.

The Foundation: Cell System Integrity

The choice and handling of the cellular system are paramount for reproducible results.[12]

  • Cell Line Authentication: Always use authenticated cell lines to avoid cross-contamination and ensure the correct genetic background.[12]

  • Passage Number and Confluency: Document and standardize the passage number and confluency of cells used for assays.[13] Cellular responses can drift with excessive passaging.[12]

  • Optimizing Seeding Density: Both under-seeding and over-seeding can introduce variability.[14] Determine the optimal seeding density for each cell line and plate format.

  • Media and Supplements: Use a consistent source and lot of media and supplements.[14] Changes in serum, for example, can significantly impact cell health and signaling.

Assay-Specific Considerations for Robustness

1. Homogeneous Time-Resolved Fluorescence (HTRF) for cAMP Measurement

HTRF is a robust, no-wash immunoassay technology that combines Förster Resonance Energy Transfer (FRET) with time-resolved fluorescence measurement, significantly reducing background noise.[15][16]

  • Principle: In a competitive immunoassay format, endogenously produced cAMP competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate donor.[7] When the donor and acceptor are in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. The signal from the acceptor is inversely proportional to the amount of cAMP produced by the cells.

HTRF cAMP Assay Workflow start Seed Cells in Microplate add_compound Add Test Compound (e.g., GPR119 Agonist) start->add_compound incubate1 Incubate to Stimulate cAMP Production add_compound->incubate1 add_reagents Add HTRF Reagents: - Anti-cAMP-Eu Cryptate (Donor) - cAMP-d2 (Acceptor) incubate1->add_reagents incubate2 Incubate for Antibody Binding add_reagents->incubate2 read Read on HTRF-compatible Plate Reader incubate2->read

Caption: A streamlined workflow for an HTRF-based cAMP assay.

Experimental Protocol: HTRF cAMP Assay

  • Cell Plating: Seed a stable cell line expressing human GPR119 in a 384-well plate at a pre-optimized density and allow cells to adhere overnight.

  • Compound Addition: Prepare a serial dilution of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate and add it to the cells. Include a known GPR119 agonist as a positive control and vehicle (e.g., DMSO) as a negative control.

  • Stimulation: Incubate the plate at room temperature for the optimized duration to allow for cAMP production.

  • Lysis and Detection: Add the HTRF lysis buffer containing the anti-cAMP-Europium cryptate and cAMP-d2 reagents.[7]

  • Incubation: Incubate the plate in the dark at room temperature to allow the immunoassay to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.[15]

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and normalize the data to controls to determine EC50 values.

2. Calcium Flux Assays

For GPR119, which does not natively couple to Gαq, a chimeric G-protein (e.g., Gαqi or Gαqs) that redirects signaling to the calcium pathway is required.[6]

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye.[9] Upon receptor activation and subsequent Gαq signaling, intracellular calcium is released from the endoplasmic reticulum, leading to an increase in the dye's fluorescence, which can be measured in real-time.[9][10]

Experimental Protocol: Calcium Flux Assay

  • Cell Plating: Seed a stable cell line co-expressing human GPR119 and a suitable chimeric G-protein in a black-walled, clear-bottom 384-well plate.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-8 AM) to the cells. Incubate in the dark at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader equipped with an automated injection system. Add the test compound and measure the fluorescence intensity kinetically.

  • Data Analysis: Analyze the fluorescence signal over time, typically by calculating the peak fluorescence intensity or the area under the curve. Normalize the data to controls to determine EC50 values.

Comparison of Assay Performance Metrics

Parameter HTRF cAMP Assay Calcium Flux Assay Considerations for Reproducibility
Z'-factor Typically > 0.6Typically > 0.7A measure of assay quality; a Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Coefficient of Variation (%CV) < 15%< 10%Indicates the precision of the assay; lower %CV is desirable.
Signal-to-Background (S/B) > 5> 10A higher S/B ratio indicates a more robust assay window.
EC50 Reproducibility Within 2-3 fold across experimentsWithin 2-3 fold across experimentsConsistent EC50 values are a key indicator of assay reproducibility.[1]

Best Practices for Ensuring Trustworthy and Authoritative Data

To ensure the integrity of your findings, it is crucial to adhere to established guidelines for assay validation. The principles outlined by regulatory bodies like the FDA provide a robust framework.[17][18]

  • Full Validation: When establishing a new assay, a full validation should be performed, assessing parameters such as accuracy, precision, selectivity, sensitivity, and stability.[17]

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all aspects of the assay, from cell culture to data analysis.[12] This minimizes operator-dependent variability.[13]

  • Reference Compounds: Always include a well-characterized reference agonist and antagonist in every assay to monitor for shifts in assay performance.

  • Statistical Analysis: Utilize appropriate statistical methods to analyze data and determine the significance of findings. Clearly define acceptance criteria for each validation parameter.[19]

By implementing these best practices and selecting the most appropriate assay for your research question, you can generate high-quality, reproducible data that will stand up to scrutiny and provide a solid foundation for advancing novel therapeutics like Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate.

References

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Vertex AI Search.
  • HTRF Principle | Revvity. Revvity.
  • HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. BMG LABTECH.
  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger - Eurofins Discovery. Eurofins Discovery.
  • Reproducibility of Tanso Biosciences' GPCR Assay. (2023). Tanso Biosciences.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • 5 ways to secure accurate and reproducible data from your cell-based fluorescence assay. BMG LABTECH.
  • Gαq GPCR assays | ION Biosciences. ION Biosciences.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017).
  • Highlights from FDA's Analytical Test Method Valid
  • Best Practices for Designing Reproducible Experiments with Cell Systems Primary Cells. (2025). Cell Systems.
  • Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent.
  • GloSensor™ cAMP Assay Protocol.
  • Why your gpcr assays are perfect on paper and a mess in real life | Revvity. (2026). Revvity.
  • Multiplexed G-protein-coupled receptor Ca2+ flux assays for high-throughput screening. (2005). PubMed.
  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010). Agilent.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. PubMed Central.
  • Optimizing Your Cell Based Assay Performance Key Strategies.
  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applic
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • GPR119 | Agonists. MedchemExpress.
  • PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. (2025). Symmetric.
  • Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
  • Treating Cells as Reagents to Design Reproducible Assays. (2021). PubMed.
  • How to Ensure Your Cell-Based Assays Are Reproducible. (2022). Bitesize Bio.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI.
  • GPR119. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Deciphering G-Protein-Coupled Receptor 119 Agonists as Promising Strategy against Type 2 Diabetes Using Systems Biology Approach. (2018). ACS Omega.
  • Development of a HTRF® Kinase Assay for Determin
  • HTRF - Guide to homogeneous time resolved fluorescence. Revvity.
  • GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. (2008). PubMed.
  • Optimizing GPCR assays with chimeric G proteins Case Study.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central.
  • What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. (2024). Taylor & Francis Online.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. PubMed Central.
  • methyl 3-(piperidin-4-yl)
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2009). MDPI.
  • Methyl 3-(piperidin-4-yl)
  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024).
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journals.

Sources

Safety Operating Guide

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or laboratory scientist, managing the lifecycle of specialized chemical intermediates is just as critical as the synthesis itself. Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate is a highly valuable heterocyclic building block utilized in pharmaceutical discovery. However, its dual-ring system (a basic piperidine ring and an isoxazole ring) and its frequent presentation as a hydrochloride (HCl) salt require precise, compliant disposal protocols[1].

Improper disposal of nitrogenous and halogenated organic compounds can lead to severe environmental contamination, regulatory fines, and safety hazards[2]. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and final destruction of this chemical, ensuring your laboratory exceeds baseline Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profiling & Waste Classification

Before disposing of any chemical, you must understand its mechanistic behavior in a waste stream. Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate presents three specific disposal challenges:

  • Nitrogen Content: Both the piperidine and isoxazole rings contain nitrogen. Upon combustion, these atoms generate nitrogen oxides (NOx), requiring specialized exhaust scrubbing.

  • Chloride Presence (If HCl Salt): This compound is frequently synthesized and stored as a hydrochloride salt to improve stability[1]. The presence of the chloride ion dictates that the material must be routed to a halogenated waste stream to ensure the incineration facility applies alkaline scrubbing to neutralize the resulting hydrogen chloride (HCl) gas.

  • Reactivity: The secondary amine on the piperidine ring is susceptible to oxidation. It must never be mixed with strong oxidizers (e.g., nitric acid, peroxides) in a waste container, as this can trigger an exothermic reaction or pressurization[3].

Step-by-Step Disposal Methodology

The following protocol guarantees regulatory compliance from the fume hood to final destruction.

Phase 1: Point-of-Generation Segregation
  • Chemical State Verification: Check the inventory or Safety Data Sheet (SDS) to confirm whether your batch is the free base or the hydrochloride (HCl) salt[1].

  • Stream Selection:

    • If HCl Salt: Route the chemical to the Halogenated Organic Waste container.

    • If Free Base: Route the chemical to the Non-Halogenated Organic Waste container.

  • Container Compatibility Check: Select a High-Density Polyethylene (HDPE) or glass container. Verify that the container holds no incompatible chemicals (e.g., strong acids or oxidizers)[3].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Transfer and Sealing: Transfer the chemical waste into the container. Immediately seal the container with a leak-proof closure. Critical safety note: Never leave a funnel resting in the waste container. This violates EPA closed-container regulations and creates a severe volatilization and spill hazard[4].

  • Regulatory Labeling: Attach a standardized hazardous waste tag. You must write the full chemical name ("Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate") and its approximate concentration. The use of abbreviations, acronyms, or chemical formulas is strictly prohibited by environmental regulations[4],[5].

  • SAA Monitoring: Store the container in the designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must be under the control of the operator generating the waste. Inspect the container weekly for leaks, bulging, or deterioration[2],[4].

Phase 3: Manifesting and Transfer
  • TSDF Manifesting: Once the container reaches 90% capacity, or the accumulation time limit is approached, submit a transfer request to your Environmental Health & Safety (EH&S) department. By law, a full container must be removed from the SAA within 72 hours[4],[5].

  • Final Destruction: A licensed waste broker will transport the manifested waste to a Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[6].

Mechanistic Justification: Why High-Temperature Incineration?

We do not simply throw chemicals into a fire; we engineer their molecular destruction. High-temperature incineration is the only acceptable disposal method for Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate due to its molecular architecture:

  • Thermal Cleavage & Oxidation: The N-O bond in the isoxazole ring is relatively weak and cleaves early in the thermal process. However, the saturated piperidine ring and the ester linkage require immense thermal energy to completely oxidize the carbon skeleton. Incineration at temperatures exceeding 1000°C with a minimum 2-second residence time ensures complete combustion, preventing the formation of toxic Products of Incomplete Combustion (PICs).

  • Alkaline Scrubbing: As the molecule breaks down, the nitrogen atoms oxidize into NOx. If the chemical is the HCl salt, combustion yields highly corrosive hydrogen chloride (HCl) gas. Licensed TSDFs route these exhaust gases through alkaline scrubbers (typically sodium hydroxide sprays) to neutralize the acidic byproducts before atmospheric release, yielding harmless salts, water, and carbon dioxide[6].

Regulatory Limits & Operational Best Practices

To maintain a self-validating safety system, laboratories should operate below the maximum legal thresholds.

ParameterEPA/RCRA Regulatory StandardLaboratory Operational Best Practice
SAA Volume Limit 55 gallons (or 1 quart for acutely toxic P-listed waste)Transfer at 90% capacity to prevent overfilling and spills
Container Status Must remain closed except when adding/removing wasteUse self-closing funnels; never leave open funnels in the container
Time Limit (SAA) Varies by jurisdiction (often 12 months from first drop)Schedule EH&S pickup every 6 months to minimize lab footprint
Full Container Removal Must be removed from SAA within 72 hours of fillingSubmit pickup request immediately when container hits 90% capacity
Labeling Requirements "Hazardous Waste" + Full Chemical NameAdd generation start date and specific hazard class (e.g., Toxic)

Waste Routing & Degradation Workflow

The following diagram illustrates the logical routing of this chemical from the laboratory bench to its final, safe environmental release.

G A Point of Generation (Fume Hood) B Salt Form Verification A->B C Halogenated Waste Stream (HCl Salt) B->C Contains Chloride Ion D Non-Halogenated Stream (Free Base) B->D No Chloride Ion E Satellite Accumulation Area (SAA) C->E D->E F High-Temp Incineration (>1000°C, 2s Residence) E->F Licensed TSDF Transfer G Alkaline Scrubbing (NOx & HCl Neutralization) F->G Exhaust Gases H Safe Environmental Release (CO2, H2O, N2, Salts) G->H

Chemical Waste Routing & Degradation Pathway for Piperidine-Isoxazole Derivatives.

References

  • NextSDS Database. "methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride." NextSDS. [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center.[Link]

  • MLI Environmental. "Chemical Waste Disposal Guidelines for Educational Facilities." MLI Environmental Blog. [Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." US EPA.[Link]

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Columbia Research. [Link]

  • Old Dominion University. "Laboratory Waste Management Guidelines." ODU Environmental Health and Safety. [Link]

Sources

Personal protective equipment for handling Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel heterocyclic building blocks requires more than simply reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the compound's behavior and a self-validating approach to laboratory safety.

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate (often handled as its hydrochloride salt) is a highly valuable intermediate in drug discovery. However, its structural features—specifically the basic piperidine ring and the reactive oxazole moiety—present specific localized and systemic hazards.

This guide provides a field-proven, causality-driven operational protocol for handling this compound, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel safety.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand why the compound is hazardous. The hydrochloride salt of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate (CAS: 1892520-44-3) is a fine, potentially dusting powder[1].

The Causality of the Hazard:

  • Skin & Eye Irritation (H315, H319): The piperidine nitrogen, even when protonated, can interact with the moisture in human tissue, causing localized pH shifts and lipid bilayer disruption, leading to acute irritation[1].

  • Respiratory Toxicity (H336): As a fine powder, aerosolized particulates can bypass the upper respiratory tract. Once deposited in the lungs, the compound can be rapidly absorbed into the bloodstream, potentially causing specific target organ toxicity (drowsiness or dizziness)[1].

Table 1: Quantitative Hazard & Physicochemical Summary

Property / ClassificationData / GHS SpecificationOperational Implication
CAS Number 1892520-44-3 (HCl salt)[1]Ensure inventory tracking matches this specific salt form.
Physical State Solid (Powder)High risk of aerosolization during weighing/transfer.
Skin Irritation Category 2 (H315)[1]Requires robust dermal barriers (chemical-resistant gloves).
Eye Irritation Category 2A (H319)[1]Mandates full-coverage, splash-rated eye protection.
STOT SE Category 3 (H336)[1]Strict engineering controls (fume hood) required to prevent inhalation.

Engineering Controls: The Self-Validating Fume Hood

Personal Protective Equipment (PPE) is your last line of defense. Your primary protection is the chemical fume hood. According to the OSHA Laboratory Standard (29 CFR 1910.1450), engineering controls must be prioritized to prevent inhalation exposures[2].

The Causality of Airflow: OSHA mandates a face velocity between 60 and 110 feet per minute (fpm)[2], while ANSI/AIHA Z9.5 recommends 80-120 fpm[3]. Why this specific range?

  • < 80 fpm: Fails to generate sufficient negative pressure to capture fine powders.

  • > 120 fpm: Creates turbulent aerodynamic eddies at the user's torso, which physically pull aerosolized powder out of the hood and into your breathing zone[4].

Self-Validating System: Do not rely solely on digital airflow monitors, as sensors can drift. Tape a small, 3-inch strip of tissue (e.g., a Kimwipe) to the bottom of the sash. If the tissue pulls steadily inward at a 45-degree angle without fluttering wildly, you have visually validated laminar flow.

FumeHoodDynamics A OSHA 29 CFR 1910.1450 Standard BB BB A->BB B Target Face Velocity (80-120 fpm) C Sash Position (<18 inches) E Laminar Airflow (Zero Turbulence) C->E D Baffle Configuration (Bottom slots open for powder) D->E F Optimal Containment & Operator Safety E->F BB->E

Caption: Logical relationship between fume hood parameters and containment efficacy.

Personal Protective Equipment (PPE) Matrix

According to Prudent Practices in the Laboratory, a thorough hazard assessment must dictate PPE selection[5].

Glove Selection & Degradation Causality: Nitrile gloves are required. Nitrile (a synthetic copolymer of acrylonitrile and butadiene) provides superior chemical resistance to organic bases compared to latex[6]. However, NIOSH research indicates that the physical movement of the hands during laboratory workflows significantly accelerates the chemical degradation and permeation of disposable nitrile gloves[7]. Therefore, double-gloving is mandatory when handling this compound in solution, and gloves must be changed immediately if contaminated.

Table 2: PPE Specifications & Scientific Justifications

PPE CategorySpecificationScientific Justification (Causality)
Hand Protection Double Nitrile Gloves (≥ 4 mil thickness)Outer glove absorbs mechanical stress and initial chemical contact; inner glove maintains the dermal barrier[7].
Eye Protection ANSI Z87.1 Certified Safety GogglesSafety glasses with side shields are insufficient for fine powders. Goggles prevent dust ingress into the ocular mucosa[5].
Body Protection Flame-Resistant (FR) Lab CoatProtects street clothing from powder accumulation. Must be buttoned to the top to prevent chest exposure[5].

Self-Validating System: Before donning, trap air inside the nitrile glove and roll the cuff tightly to inflate the fingers. Squeeze gently. If the glove holds pressure, you have validated that there are no micro-punctures compromising your barrier.

PPEWorkflow S1 1. Inspect Equipment S2 2. Don FR Lab Coat S1->S2 S3 3. Don ANSI Z87.1 Goggles S2->S3 S4 4. Don Inner Nitrile Gloves S3->S4 S5 5. Don Outer Nitrile Gloves S4->S5 S6 Ready for Handling S5->S6

Caption: Step-by-step PPE donning methodology for handling hazardous organic powders.

Experimental Protocol: Safe Weighing & Transfer

Handling dry powders presents the highest risk of exposure. Follow this step-by-step methodology to prevent aerosolization.

  • Prepare the Environment: Clear the fume hood of unnecessary equipment to prevent airflow disruption, which can reduce containment effectiveness by up to 40%[8].

  • Static Control: Organic powders often carry static charges, causing them to "jump" from spatulas. Wipe the exterior of your receiving vial and the analytical balance pan with a static-reducing cloth or a Kimwipe lightly dampened with isopropanol.

  • Weighing: Place the analytical balance deep inside the fume hood (at least 6 inches from the sash edge). Use a U-shaped anti-static weighing boat.

  • Transfer: Do not drop the powder into the receiving flask. Lower the weighing boat into the neck of the flask and gently tap it to transfer the Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate.

  • Solvent Addition: If dissolving the compound, add the solvent slowly down the side of the flask to wash any residual powder down the glass walls, minimizing airborne dust.

Decontamination & Disposal Logistics

A proactive disposal and spill plan ensures that operational accidents do not escalate into environmental or health crises.

Spill Response Causality: Never sweep a chemical powder spill dry. Dry sweeping imparts kinetic energy to the particles, instantly aerosolizing them and exacerbating the H336 inhalation hazard. Always use a wet-wipe method.

SpillResponse Start Powder Spill Detected Assess Assess Location Start->Assess Inside Inside Fume Hood (< 50g) Assess->Inside Outside Outside Hood or Large Volume Assess->Outside Clean Wet-wipe with compatible solvent Inside->Clean Evac Evacuate Lab & Contact EHS Outside->Evac Dispose Dispose as Hazardous Solid Waste Clean->Dispose

Caption: Decision tree for chemical spill response and decontamination.

Disposal Plan:

  • Solid Waste: All contaminated weighing boats, spatulas, and wet-wipes must be placed in a sealed, puncture-resistant biohazard/chemical waste bag. Label explicitly as "Toxic Organic Solid Waste - Contains Piperidinyl-Isoxazole Derivatives."

  • Liquid Waste: If the compound is dissolved in organic solvents during your workflow, segregate the waste into "Halogenated" or "Non-Halogenated" carboys based on the solvent used. Ensure the carboy is kept closed when not actively receiving waste to comply with EPA/OSHA emission standards.

References

  • NextSDS Database. "methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride — Chemical Substance Information." NextSDS. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Standards for Fume Hoods and Biosafety Cabinets (29 CFR 1910.1450)." Available at:[Link]

  • Siemens. "Fume Hood Face Velocity: Can it Ensure Safe Containment?" Available at: [Link]

  • TopTec. "Laboratory Fume Hoods Airflow: Standards and Best Practices." Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Washington (DC): National Academies Press; 2011. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement." PMC. Available at:[Link]

  • SafetyCulture. "Understanding Nitrile Gloves and Their Chemical Resistance." Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate
Reactant of Route 2
Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。